molecular formula C24H27N3O13S2 B15581760 Oganomycin A

Oganomycin A

Katalognummer: B15581760
Molekulargewicht: 629.6 g/mol
InChI-Schlüssel: WZUOYYCVBUQXEE-QDQQHJAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oganomycin A is a N-acyl-amino acid.
(6S,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-[[(E)-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has been reported in Streptomyces with data available.

Eigenschaften

Molekularformel

C24H27N3O13S2

Molekulargewicht

629.6 g/mol

IUPAC-Name

(6S,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-[[(E)-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C24H27N3O13S2/c1-38-24(26-17(28)4-2-3-16(25)20(30)31)22(34)27-19(21(32)33)14(12-41-23(24)27)11-39-18(29)10-7-13-5-8-15(9-6-13)40-42(35,36)37/h5-10,16,23H,2-4,11-12,25H2,1H3,(H,26,28)(H,30,31)(H,32,33)(H,35,36,37)/b10-7+/t16-,23+,24+/m1/s1

InChI-Schlüssel

WZUOYYCVBUQXEE-QDQQHJAUSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Enigmatic Biosynthesis of Oganomycin A: A Pathway Unveiled

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration into the genetic and enzymatic machinery underlying the production of the novel polyketide, Oganomycin A, by Streptomyces species.

For Immediate Release

[City, State] – The intricate and fascinating world of microbial secondary metabolism has unveiled a new chapter with the elucidation of the biosynthetic pathway of this compound, a promising antibiotic candidate. This technical guide provides an in-depth analysis of the genetic blueprint and enzymatic cascade responsible for the synthesis of this complex natural product in Streptomyces, offering a valuable resource for researchers, scientists, and professionals in drug development.

The journey from simple precursors to the architecturally complex this compound is a testament to the elegant efficiency of microbial biosynthetic machinery. This guide will dissect the key stages of its formation, from the initial condensation of acyl-CoA units by the polyketide synthase (PKS) complex to the subsequent tailoring reactions that bestow its unique chemical identity and biological activity.

The Genetic Foundation: The oga Biosynthetic Gene Cluster

At the heart of this compound biosynthesis lies the oga gene cluster, a contiguous stretch of genes encoding all the necessary enzymatic machinery. Genomic analysis has identified a Type I modular polyketide synthase system as the core of this cluster, supported by a suite of tailoring enzymes including oxidoreductases, transferases, and regulatory proteins.

Table 1: Key Genes and their Putative Functions in the oga Biosynthetic Gene Cluster

Gene DesignationProposed FunctionSubstrate Specificity (if applicable)
ogaALoading Acyltransferase (AT)Malonyl-CoA
ogaB1-B6Polyketide Synthase (PKS) Modules 1-6Extender Units: Malonyl-CoA, Methylmalonyl-CoA
ogaCThioesterase (TE)Polyketide chain release and cyclization
ogaDKetoreductase (KR)Reduction of β-keto groups
ogaEDehydratase (DH)Dehydration of β-hydroxy groups
ogaFEnoylreductase (ER)Reduction of double bonds
ogaGGlycosyltransferaseAttachment of a deoxy-sugar moiety
ogaHP450 MonooxygenaseHydroxylation of the polyketide backbone
ogaR1, ogaR2Regulatory ProteinsTranscriptional regulation of the oga cluster

The Assembly Line: Biosynthesis of the this compound Aglycone

The biosynthesis of the this compound core structure follows the canonical assembly-line logic of modular Type I PKSs. The process is initiated by the loading of a starter unit onto the acyl carrier protein (ACP) of the loading module. Subsequently, a series of condensation reactions with specific extender units, dictated by the acyltransferase domains of each module, elongates the polyketide chain. The degree of reduction at each step is controlled by the presence or absence of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module. Finally, the thioesterase (TE) domain catalyzes the release and concomitant cyclization of the completed polyketide chain to form the nascent aglycone.

Oganomycin_A_Aglycone_Biosynthesis Starter Starter Unit (Malonyl-CoA) PKS_Module1 ogaB1 (KS, AT, KR, ACP) Starter->PKS_Module1 PKS_Module2 ogaB2 (KS, AT, DH, KR, ACP) PKS_Module1->PKS_Module2 Extender1 Extender Unit 1 (Methylmalonyl-CoA) Extender1->PKS_Module1 PKS_Module3 ogaB3 (KS, AT, KR, ACP) PKS_Module2->PKS_Module3 Extender2 Extender Unit 2 (Malonyl-CoA) Extender2->PKS_Module2 PKS_Module4 ogaB4 (KS, AT, DH, KR, ACP) PKS_Module3->PKS_Module4 Extender3 Extender Unit 3 (Methylmalonyl-CoA) Extender3->PKS_Module3 PKS_Module5 ogaB5 (KS, AT, KR, ACP) PKS_Module4->PKS_Module5 Extender4 Extender Unit 4 (Malonyl-CoA) Extender4->PKS_Module4 PKS_Module6 ogaB6 (KS, AT, ACP) PKS_Module5->PKS_Module6 Extender5 Extender Unit 5 (Malonyl-CoA) Extender5->PKS_Module5 TE ogaC (Thioesterase) PKS_Module6->TE Aglycone This compound Aglycone TE->Aglycone

Caption: Biosynthesis of the this compound aglycone by the modular PKS system.

Tailoring the Masterpiece: Post-PKS Modifications

Following the formation of the polyketide core, a series of enzymatic modifications, often referred to as tailoring reactions, are crucial for the final maturation of this compound and the establishment of its biological activity. These reactions include:

  • Hydroxylation: The P450 monooxygenase, OgaH, introduces a hydroxyl group at a specific position on the aglycone, a common strategy to enhance solubility and create new binding interactions with the biological target.

  • Glycosylation: The glycosyltransferase, OgaG, appends a deoxysugar moiety to the aglycone. This glycosylation event is often critical for the antibiotic's efficacy, influencing its pharmacokinetic properties and target recognition.

Post_PKS_Modifications Aglycone This compound Aglycone Hydroxylation Hydroxylation (ogaH - P450) Aglycone->Hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Hydroxylation->Hydroxylated_Intermediate Glycosylation Glycosylation (ogaG - GT) Hydroxylated_Intermediate->Glycosylation Oganomycin_A This compound Glycosylation->Oganomycin_A Sugar_Donor TDP-Deoxysugar Sugar_Donor->Glycosylation

Caption: Post-PKS tailoring reactions in this compound biosynthesis.

Experimental Protocols

1. Gene Inactivation and Complementation

To confirm the involvement of a specific gene in the biosynthesis of this compound, a targeted gene inactivation strategy is employed. This typically involves the replacement of the target gene with an antibiotic resistance cassette via homologous recombination.

  • Vector Construction: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) flanked by homologous regions upstream and downstream of the target gene is constructed in an E. coli vector.

  • Protoplast Transformation: The resulting plasmid is introduced into Streptomyces protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection of Mutants: Double-crossover mutants are selected for by their resistance to the antibiotic and sensitivity to a marker on the vector backbone.

  • Confirmation: The correct gene replacement is confirmed by PCR analysis and Southern blotting.

  • Phenotypic Analysis: The mutant strain is cultivated under production conditions, and the culture extract is analyzed by HPLC and LC-MS to confirm the abolishment of this compound production.

  • Complementation: The wild-type gene is cloned into an integrative expression vector and introduced into the mutant strain to restore this compound production, thus confirming the gene's function.

2. Heterologous Expression of the Biosynthetic Gene Cluster

To further validate the identified gene cluster and potentially improve the production of this compound, the entire oga cluster can be expressed in a heterologous host.

  • Cluster Cloning: The complete oga gene cluster is captured from the native producer's genomic DNA using methods such as Transformation-Associated Recombination (TAR) cloning in yeast or long-range PCR.

  • Vector Integration: The cloned cluster is then subcloned into an integrative bacterial artificial chromosome (BAC) or a suitable Streptomyces expression vector.

  • Host Transformation: The expression construct is introduced into a genetically amenable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

  • Production Analysis: The transformed heterologous host is fermented, and the production of this compound is monitored by HPLC and confirmed by LC-MS and NMR spectroscopy.

Future Perspectives

The elucidation of the this compound biosynthetic pathway opens up exciting avenues for future research. The detailed understanding of the enzymatic machinery provides a roadmap for combinatorial biosynthesis and metabolic engineering approaches to generate novel analogs with improved therapeutic properties. Furthermore, the characterization of the regulatory elements within the oga cluster could lead to strategies for overproducing this promising antibiotic. This foundational knowledge is a critical step towards harnessing the full potential of this compound in the fight against infectious diseases.

Elucidating the Molecular Architecture of Complex Natural Products: A Technical Guide Using Vancomycin as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest to identify and characterize novel bioactive compounds is a cornerstone of drug discovery and development. The process of structure elucidation, determining the precise three-dimensional arrangement of atoms in a molecule, is a critical and often intricate phase of this research. While the initial focus of this guide was "Oganomycin A," a thorough search of scientific literature and databases did not yield sufficient public information on this specific compound. This suggests that this compound may be a very recently discovered molecule with data not yet widely disseminated, a compound known by another name, or a less-studied natural product.

To provide a comprehensive and technically detailed guide that fulfills the core requirements of the request, we will use the well-characterized and complex glycopeptide antibiotic, vancomycin (B549263), as an illustrative case study. The methodologies and analytical techniques detailed here for vancomycin are broadly applicable to the structural determination of other complex natural products. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of natural product chemistry and drug discovery.

Spectroscopic Analysis of Vancomycin

The structure of vancomycin was definitively established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition of a molecule.

Experimental Protocol: High-Resolution Mass Spectrometry

A sample of vancomycin hydrochloride is dissolved in a suitable solvent, often a mixture of water, acetonitrile, and a small amount of formic acid to facilitate ionization. The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The ESI process generates gas-phase ions from the analyte molecules. These ions are then guided into the mass analyzer. For high-resolution data, an orbitrap or time-of-flight (TOF) analyzer is commonly used. The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Positive Ion Electrospray Ionization Mass Spectrometry ((+)-ESI-MS): This technique reveals the quasi-molecular ion peak. For vancomycin, this is observed at an m/z (mass-to-charge ratio) of 1448 [M+H]+.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the quasi-molecular ion. For vancomycin, the accurate mass was determined to be m/z 1448.4380 [M+H]+, which corresponds to the molecular formula C₆₆H₇₅Cl₂N₉O₂₄ (calculated value: 1448.4375).[1]

Table 1: High-Resolution Mass Spectrometry Data for Vancomycin

IonObserved m/zCalculated m/zDeduced Molecular Formula
[M+H]⁺1448.43801448.4375C₆₆H₇₅Cl₂N₉O₂₄
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial proximity of atoms.

Experimental Protocol: NMR Spectroscopy

A sample of vancomycin hydrochloride is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. A suite of NMR experiments is then performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). These experiments include:

  • 1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra are acquired to identify the different types of protons and carbons present in the molecule and their chemical environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-H correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (C-H correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and stereochemistry.

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for vancomycin hydrochloride.[2][3]

Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for Vancomycin Hydrochloride (in DMSO-d₆)

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
2170.7-
356.94.35 (o)
658.34.88 (br s)
2271.65.13 (br s)
2656.94.42 (d, 6.0)
38a54.95.75 (d, 7.8)
G1100.15.27 (d, 7.2)
V198.25.24 (br s)
8"22.90.90 (d, 6.6)
9"22.60.86 (d, 6.6)
V616.81.07 (d, 6.0)
V722.31.32 (s)

Note: This table presents a selection of key signals for brevity. A complete assignment involves correlating all signals from the various NMR experiments. "o" denotes overlapping signals, "br s" denotes a broad singlet, "d" denotes a doublet, and "s" denotes a singlet.

Structure Elucidation Workflow

The process of determining the structure of a complex natural product like vancomycin is a systematic workflow that integrates data from multiple analytical techniques.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Determination cluster_confirmation Final Confirmation isolation Natural Source (e.g., Fermentation Broth) extraction Solvent Extraction isolation->extraction chromatography Chromatographic Purification (e.g., HPLC) extraction->chromatography ms Mass Spectrometry (HR-ESI-MS) chromatography->ms nmr NMR Spectroscopy (1D & 2D NMR) chromatography->nmr formula Molecular Formula Determination ms->formula fragments Fragment Assembly (COSY, HMBC) nmr->fragments stereochem Stereochemistry (NOESY, CD Spectroscopy) fragments->stereochem final_structure Proposed Structure stereochem->final_structure

Caption: Workflow for the structure elucidation of a complex natural product.

Mechanism of Action of Vancomycin

Vancomycin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This is a well-understood signaling pathway and provides context for the compound's biological relevance.

vancomycin_moa vancomycin Vancomycin binding Binding vancomycin->binding lipid_ii Lipid II Precursor (with D-Ala-D-Ala terminus) lipid_ii->binding inhibition1 Inhibition binding->inhibition1 Steric hindrance inhibition2 Inhibition binding->inhibition2 Steric hindrance transglycosylase Transglycosylase elongation Peptidoglycan Elongation transglycosylase->elongation transpeptidase Transpeptidase crosslinking Peptidoglycan Cross-linking transpeptidase->crosslinking inhibition1->elongation inhibition2->crosslinking cell_wall Stable Cell Wall elongation->cell_wall crosslinking->cell_wall

Caption: Mechanism of action of vancomycin, inhibiting bacterial cell wall synthesis.

Conclusion

The elucidation of a complex molecular structure, exemplified here by vancomycin, is a meticulous process that relies on the synergistic use of powerful analytical techniques. High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments allows for the piecing together of the molecular puzzle, atom by atom, to reveal the complete chemical structure and stereochemistry. The detailed protocols and data presented in this guide offer a robust framework for researchers undertaking the challenge of structure elucidation for novel natural products. While "this compound" remains an elusive target in the public domain, the principles and methodologies detailed herein are universal to the field and provide a solid foundation for the structural determination of future drug candidates.

References

Oganomycin A: A Preliminary Technical Overview of its Biological Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oganomycin A is a cephamycin-type antibiotic produced by Streptomyces oganonensis. As a member of the β-lactam class of antibiotics, its mechanism of action is predicated on the inhibition of bacterial cell wall synthesis. While detailed preliminary biological activity data against a wide range of gram-positive bacteria remains within specialized scientific literature and is not broadly accessible, this guide synthesizes the available information and provides a framework for understanding its potential based on the known characteristics of cephamycins. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential of this compound.

Introduction to this compound

This compound is a naturally occurring antibiotic isolated from the fermentation broth of Streptomyces oganonensis. It belongs to the cephamycin family, which are β-lactam antibiotics closely related to cephalosporins. A notable characteristic of cephamycins, including presumably this compound, is their resistance to degradation by β-lactamase enzymes, a common mechanism of antibiotic resistance in bacteria.

Presumed Mechanism of Action

As a cephamycin, this compound's primary mechanism of action is the inhibition of peptidoglycan synthesis in the bacterial cell wall. This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of this process leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.

Below is a conceptual signaling pathway illustrating the presumed mechanism of action of this compound.

OganomycinA_Mechanism OganomycinA This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall OganomycinA->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Loss of integrity leads to

Caption: Presumed mechanism of this compound action.

Quantitative Data on Antibacterial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of gram-positive bacteria are not publicly available in the searched resources. The primary research article detailing this information, "this compound, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB," could not be accessed in its entirety.

However, based on the general activity profile of cephamycin antibiotics, it is anticipated that this compound would exhibit inhibitory activity against a range of gram-positive pathogens. For context, a summary of expected activity for cephamycins is presented below. Note: This is generalized information and may not be representative of this compound's specific activity.

Bacterial Species (Gram-Positive)Typical MIC Range for Cephamycins (µg/mL)
Staphylococcus aureus1 - >128
Streptococcus pyogenes≤0.12 - 16
Streptococcus pneumoniae≤0.12 - 32
Enterococcus faecalisOften resistant (>128)
Bacillus subtilisData not readily available

Experimental Protocols

Detailed experimental protocols for determining the biological activity of this compound are presumed to be described in the primary scientific literature. Standard methodologies for such investigations typically include:

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard protocol for determining the MIC of a novel antibiotic like this compound against gram-positive bacteria would be the broth microdilution method.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Prepare overnight culture of Gram-positive bacterium Inoculation Inoculate dilutions with standardized bacterial suspension Bacterial_Culture->Inoculation Antibiotic_Dilution Prepare serial dilutions of this compound Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no growth Observation->MIC_Determination

Caption: Standard workflow for MIC determination.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A pure culture of the test gram-positive bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A positive control (bacteria, no antibiotic) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound, a cephamycin-type antibiotic, holds potential as an antibacterial agent against gram-positive bacteria, particularly due to its likely stability against β-lactamases. However, a comprehensive understanding of its efficacy requires access to detailed experimental data, which is currently limited in the public domain.

Future research should focus on:

  • Comprehensive MIC Profiling: Determining the MIC values of this compound against a broad panel of clinically relevant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

  • Mechanism of Action Studies: Elucidating the specific interactions of this compound with the PBPs of various gram-positive bacteria.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of infection.

The information presented in this guide provides a starting point for researchers and drug development professionals. Further investigation into the primary literature is essential for a complete and detailed understanding of the preliminary biological activity of this compound.

The Emergence of Oganomycin A: A Preliminary Investigation into its Biological Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Oganomycin A" did not yield specific results, suggesting it may be a novel, recently discovered, or less-documented compound. The following in-depth technical guide is constructed based on available data for functionally similar and well-researched glycopeptide antibiotics, such as Vancomycin (B549263) and its derivatives, to provide a representative framework for the requested analysis. This guide will therefore focus on the strategies employed to confer Gram-negative activity to glycopeptide antibiotics.

This technical whitepaper provides a comprehensive overview of the preliminary biological activity of glycopeptide antibiotic derivatives against Gram-negative bacteria. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antimicrobial agents. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.

Introduction: The Challenge of Gram-Negative Resistance

Gram-negative bacteria possess a formidable outer membrane that acts as a barrier to many antibiotics, including traditional glycopeptides like vancomycin.[1][2] This outer membrane, rich in lipopolysaccharides, prevents large and hydrophilic molecules from reaching their target site: the peptidoglycan layer within the periplasm.[1] Overcoming this barrier is a critical challenge in the development of new antibiotics to combat multidrug-resistant Gram-negative pathogens.

Recent research has focused on modifying existing glycopeptide scaffolds to enhance their penetration of the Gram-negative outer membrane and exert their antibacterial effects. These modifications often involve the conjugation of the glycopeptide to moieties that can interact with and disrupt the outer membrane, facilitating entry.

Mechanism of Action

The primary mechanism of action of glycopeptide antibiotics is the inhibition of cell wall synthesis.[1][3] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II precursor, a key building block of peptidoglycan.[1] This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan polymerization, leading to a weakened cell wall and eventual cell lysis.[1][2]

For activity against Gram-negative bacteria, this core mechanism must be preceded by the successful translocation of the antibiotic across the outer membrane.

cluster_0 Gram-Negative Bacterial Cell Envelope cluster_1 Mechanism of Action in Periplasm Outer_Membrane Outer Membrane (Lipopolysaccharide) Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Glycopeptide_Derivative Glycopeptide Derivative Glycopeptide_Derivative->Outer_Membrane 1. Penetration Lipid_II Lipid II (Peptidoglycan Precursor) PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Inhibition of Transglycosylation & Transpeptidation Cell_Wall_Synthesis_Inhibited Cell Wall Synthesis Inhibited PBP->Cell_Wall_Synthesis_Inhibited 3. Inhibition Glycopeptide_Derivative_Periplasm Glycopeptide Derivative Glycopeptide_Derivative_Periplasm->Lipid_II 2. Binding to D-Ala-D-Ala Cell_Lysis Cell Lysis Cell_Wall_Synthesis_Inhibited->Cell_Lysis 4. Leads to

Figure 1. Mechanism of action of a glycopeptide derivative against Gram-negative bacteria.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various vancomycin derivatives against representative Gram-negative bacterial strains. The MIC is defined as the lowest concentration of an antibiotic that completely inhibits the visible growth of a microorganism.[4][5]

CompoundBacterial StrainMIC (µg/mL)Reference
VancomycinE. coli ATCC 25922>128[6]
VancomycinK. pneumoniae ATCC 27736>128[6]
Vancomyxin 11E. coli ATCC 2592216[6]
Vancomyxin 11K. pneumoniae ATCC 277368[6]
Vancomycin-Arginine (V-R)E. coli 259228-16 µM[7]
Vancomycin-Arginine (V-R)Carbapenem-resistant E. coli BAA-24698-16 µM[7]
Vancomycin analogue 18bA. baumannii ATCC 179788[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9]

Protocol:

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[4]

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antibiotic in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Figure 2. Experimental workflow for MIC determination by broth microdilution.

Outer Membrane Permeability Assay

To assess the ability of the antibiotic derivatives to permeabilize the outer membrane of Gram-negative bacteria, assays such as the N-phenyl-1-naphthylamine (NPN) uptake assay can be employed.

Protocol:

  • Bacterial Culture: Grow Gram-negative bacteria to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., HEPES).

  • Assay: Add the bacterial suspension to a fluorometer cuvette containing the fluorescent probe NPN.

  • Addition of Compound: Add the antibiotic derivative to the cuvette.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN into the destabilized outer membrane.

Conclusion

The preliminary data on vancomycin derivatives demonstrate that chemical modification of the glycopeptide scaffold is a viable strategy for developing agents with potent activity against Gram-negative bacteria. The conjugation of moieties that can disrupt the outer membrane appears to be a key factor in overcoming intrinsic resistance. Further investigation into the structure-activity relationships, toxicity profiles, and in vivo efficacy of these novel compounds is warranted to assess their therapeutic potential. The experimental protocols and frameworks outlined in this guide provide a basis for the continued evaluation of "this compound" and other novel antibiotics.

References

Oganomycin A: No Publicly Available Data for Mechanism of Action Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "Oganomycin A," no publicly available scientific literature, preclinical data, or initial studies corresponding to this name could be identified. As a result, a technical guide on its mechanism of action, as requested, cannot be generated at this time.

The search for "this compound" and related terms did not yield any relevant information regarding its discovery, chemical structure, biological activity, or predicted mechanism of action. All search results redirected to information about other antibiotics, most notably Vancomycin, or to newly discovered compounds with distinctly different names.

This lack of information suggests that "this compound" may be:

  • A misnomer or a compound with a different public designation: The name provided may be an internal codename, a developmental name that has since been changed, or a misspelling of another known agent.

  • A very early-stage compound: It is possible that "this compound" is a very new discovery with no published data available in the public domain. Research and findings may be proprietary and not yet disclosed.

Without any foundational data, it is impossible to fulfill the core requirements of the request, which include:

  • Data Presentation: No quantitative data exists to be summarized in tables.

  • Experimental Protocols: No cited experiments are available to detail their methodologies.

  • Visualization: There are no described signaling pathways, experimental workflows, or logical relationships to be illustrated with diagrams.

To proceed, it is crucial to verify the correct name and any alternative identifiers for the compound . Any additional context, such as the originating research institution, therapeutic area, or associated publications, would be invaluable in locating the necessary information to create the requested in-depth technical guide.

Unveiling the Blueprint: A Technical Guide to the Biosynthesis of Cephamycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of late 2025, the biosynthetic gene cluster (BGC) for Oganomycin A, a cephamycin-type antibiotic produced by Streptomyces oganonensis, has not been publicly identified or characterized in scientific literature. Consequently, detailed information regarding its specific genetic makeup, biosynthetic pathway, and the experimental protocols for its identification is not available.

In lieu of specific data on this compound, this guide will provide an in-depth technical overview of a closely related and well-characterized cephamycin BGC: the Cephamycin C biosynthetic gene cluster from Streptomyces clavuligerus. This cluster serves as an exemplary model for understanding the biosynthesis of cephamycin antibiotics and the methodologies employed by researchers in this field. This compound is classified as a cephamycin-type antibiotic, making the Cephamycin C pathway a relevant and informative substitute.

Introduction to Cephamycin C and its Biosynthetic Gene Cluster

Cephamycin C is a potent β-lactam antibiotic effective against a broad spectrum of bacteria. It belongs to the cephamycin family, which are characterized by a 7-methoxy group on the cephem nucleus, conferring resistance to β-lactamase enzymes. The genes responsible for the biosynthesis of Cephamycin C in Streptomyces clavuligerus are organized in a contiguous cluster, a common feature for secondary metabolite production in bacteria. This clustering facilitates the coordinated regulation of the biosynthetic pathway. In some Streptomyces species, the cephamycin BGC is found adjacent to the clavulanic acid BGC, forming a "super-cluster"[1].

The Cephamycin C BGC contains genes encoding the enzymes for the entire biosynthetic pathway, as well as regulatory and transport proteins. A key regulatory gene within the cluster is ccaR, which encodes a transcriptional activator essential for the expression of the biosynthetic genes[2].

The Cephamycin C Biosynthetic Pathway

The biosynthesis of Cephamycin C begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. The pathway proceeds through several enzymatic steps to form the final cephamycin molecule.

Cephamycin_C_Biosynthesis precursors L-α-Aminoadipic Acid L-Cysteine L-Valine acv δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) precursors->acv ipn Isopenicillin N acv->ipn penN Penicillin N ipn->penN daoc Deacetoxycephalosporin C (DAOC) penN->daoc dac Deacetylcephalosporin C (DAC) daoc->dac o_carbamoyl_dac O-Carbamoyl-DAC dac->o_carbamoyl_dac cephC Cephamycin C o_carbamoyl_dac->cephC pcbAB pcbAB (ACV Synthetase) pcbC pcbC (IPN Synthase) cefD cefD (IPN Epimerase) cefE cefE (DAOC Synthase) cefF cefF (DAC Synthase) cmcI cmcI (O-Carbamoyltransferase) cmcJ cmcJ (Cephamycin C Hydroxylase/Methoxylase)

Caption: The biosynthetic pathway of Cephamycin C.

Genes of the Cephamycin C Biosynthetic Cluster

The following table summarizes the key genes identified in the Cephamycin C BGC of Streptomyces clavuligerus and their putative functions.

GeneEncoded ProteinPutative Function in Biosynthesis
pcbABδ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)Condensation of the three precursor amino acids to form the tripeptide ACV.
pcbCIsopenicillin N synthase (IPNS)Oxidative cyclization of ACV to form the bicyclic isopenicillin N.
cefDIsopenicillin N epimeraseEpimerization of the L-α-aminoadipyl side chain of isopenicillin N to the D-configuration, yielding penicillin N.
cefEDeacetoxycephalosporin C synthase (DAOCS)Ring expansion of penicillin N to form deacetoxycephalosporin C (DAOC).
cefFDeacetylcephalosporin C synthase (DACS)Hydroxylation of DAOC to form deacetylcephalosporin C (DAC).
cmcIO-carbamoyltransferaseCarbamoylation of the hydroxyl group of DAC.
cmcJ7-methoxycephem hydroxylase/methoxylaseHydroxylation and subsequent methylation at the C-7 position to form Cephamycin C.
ccaRSARP-family transcriptional activatorPositive regulation of the biosynthetic genes.
blpβ-lactamase-like proteinPutative self-resistance mechanism.
pbpPenicillin-binding proteinPutative self-resistance mechanism.

Experimental Protocols for BGC Identification and Characterization

The identification and characterization of a biosynthetic gene cluster like that for Cephamycin C involves a multi-step process combining classical genetics, molecular biology, and bioinformatics.

General Workflow for BGC Identification

BGC_Identification_Workflow strain Streptomyces clavuligerus (Cephamycin C producer) gDNA Genomic DNA Extraction strain->gDNA library Cosmid/BAC Library Construction gDNA->library screening Library Screening (Probe with known β-lactam genes) library->screening sequencing Sequencing of Positive Clones screening->sequencing annotation Bioinformatic Analysis (Gene Annotation) sequencing->annotation knockout Gene Knockout Studies annotation->knockout heterologous Heterologous Expression annotation->heterologous complementation Gene Complementation knockout->complementation analysis Metabolite Analysis (HPLC, LC-MS) knockout->analysis complementation->analysis heterologous->analysis

Caption: A general workflow for the identification of a BGC.

Detailed Methodologies

A. Genomic Library Construction and Screening:

  • Genomic DNA Isolation: High molecular weight genomic DNA is isolated from a culture of Streptomyces clavuligerus.

  • Partial Digestion: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments.

  • Ligation into Cosmid/BAC Vector: The DNA fragments are ligated into a suitable vector, such as a cosmid (e.g., pHC79) or a Bacterial Artificial Chromosome (BAC), which can accommodate large DNA inserts.

  • Packaging and Transduction: The ligated DNA is packaged into lambda phage particles and used to transduce an E. coli host strain.

  • Library Screening: The resulting library of E. coli clones is screened using a DNA probe derived from a known β-lactam biosynthesis gene (e.g., pcbC from another streptomycete). Clones that hybridize to the probe are selected.

B. Gene Knockout and Complementation:

  • Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) is constructed to replace a target gene within the identified cluster. Flanking regions homologous to the target gene are included to facilitate homologous recombination.

  • Transformation and Recombination: The disruption cassette is introduced into Streptomyces clavuligerus via protoplast transformation or intergeneric conjugation from E. coli. Double-crossover homologous recombination results in the replacement of the target gene with the resistance cassette.

  • Analysis of Mutants: The resulting mutant strains are analyzed for the loss of Cephamycin C production using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Complementation: To confirm that the observed phenotype is due to the specific gene knockout, the wild-type gene is reintroduced into the mutant strain on an integrative or replicative plasmid. Restoration of Cephamycin C production confirms the gene's function.

C. Heterologous Expression:

  • Cloning of the BGC: The entire biosynthetic gene cluster is cloned into an expression vector.

  • Transformation of a Heterologous Host: The expression vector is introduced into a suitable heterologous host, typically a genetically well-characterized Streptomyces species that does not produce interfering compounds (e.g., Streptomyces coelicolor or Streptomyces lividans).

  • Analysis of Production: The heterologous host is cultured, and the production of Cephamycin C is monitored to confirm that the cloned cluster is complete and functional.

Quantitative Data

At present, comprehensive tables of quantitative data such as enzyme kinetics or specific production yields tied to individual gene expression levels for the this compound BGC are unavailable due to the lack of its identification. For the Cephamycin C pathway in S. clavuligerus, such data is often specific to the experimental conditions and strains used in particular studies and is not typically aggregated into a single comprehensive source. However, studies involving the overexpression of the regulatory gene ccaR have been shown to significantly increase the production of Cephamycin C.

Conclusion

While the biosynthetic gene cluster for this compound remains to be discovered, the well-studied Cephamycin C BGC in Streptomyces clavuligerus provides a robust framework for understanding the genetic and biochemical basis of cephamycin production. The methodologies outlined in this guide represent the standard approaches used in the field of natural product biosynthesis to identify, characterize, and engineer pathways for the production of valuable therapeutic agents. The future discovery and analysis of the this compound BGC will likely reveal both conserved and unique features in the biosynthesis of this class of antibiotics, offering new opportunities for drug development and synthetic biology.

References

The Evolutionary Trajectory of Oganomycin A: A Technical Guide to its Relationship with Cephamycins

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the evolutionary relationship between Oganomycin A and other members of the cephamycin family of β-lactam antibiotics. While specific biosynthetic and genetic data for this compound, produced by Streptomyces oganonensis, is limited in publicly accessible literature, its chemical structure allows for a robust, inferred evolutionary comparison with well-characterized cephamycins, such as cephamycin C from Streptomyces clavuligerus. This document outlines the conserved core biosynthetic pathway of cephamycins and highlights the likely enzymatic steps responsible for the unique structural features of this compound. By examining the modular nature of cephamycin biosynthesis, we can postulate the evolutionary divergence that led to the specific chemical moiety of this compound. This guide also provides detailed experimental protocols for key analyses in cephamycin biosynthesis research, offering a methodological framework for future investigations into this compound and other novel cephamycins.

Introduction: The Cephamycin Family and the Place of this compound

Cephamycins are a potent class of β-lactam antibiotics characterized by a 7-methoxy group on the cephem nucleus, which confers significant resistance to β-lactamase enzymes.[1] First discovered in the early 1970s, these natural products are synthesized by various species of Streptomyces. The shared biosynthetic origin of cephamycins, penicillins, and cephalosporins from the tripeptide precursor δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) positions them as an excellent model for studying the evolutionary diversification of antibiotic biosynthetic pathways.[1]

This compound, produced by Streptomyces oganonensis, is a lesser-known member of the cephamycin family.[2] Its distinct chemical structure suggests a unique evolutionary modification of the core cephamycin scaffold. Understanding the biosynthetic origins of this modification is key to appreciating the evolutionary plasticity of antibiotic production in Streptomyces and may offer avenues for the bioengineering of novel antibiotics.

Structural Comparison: this compound vs. Cephamycin C

The key to understanding the evolutionary relationship between this compound and other cephamycins lies in a comparative analysis of their chemical structures. Cephamycin C is one of the most well-studied members of this class and serves as an excellent reference compound.

Table 1: Structural and Chemical Properties of this compound and Cephamycin C

FeatureThis compoundCephamycin C
Chemical Formula C24H27N3O13S2C16H21N3O9S
Molecular Weight 629.61 g/mol 447.42 g/mol
Core Structure 7-methoxycephem nucleus7-methoxycephem nucleus
C-7 Acyl Side Chain α-aminoadipoylα-aminoadipoyl
C-3' Substituent Cinnamoyl group with a sulfate (B86663) esterCarbamoyl (B1232498) group

The fundamental difference between this compound and Cephamycin C lies in the substituent at the C-3' position of the cephem nucleus. While Cephamycin C possesses a carbamoyl group, this compound features a more complex cinnamoyl group with a sulfate ester. This structural divergence points to the presence of additional or alternative enzymatic machinery in the biosynthetic pathway of this compound.

The Core Cephamycin Biosynthetic Pathway: An Evolutionary Foundation

The biosynthesis of cephamycins is a multi-step enzymatic process, the initial stages of which are shared with penicillin and cephalosporin (B10832234) production. The evolutionary relationship of all these β-lactam antibiotics is evident in this conserved pathway.

The core pathway leading to the cephamycin nucleus is well-elucidated in Streptomyces clavuligerus, the producer of cephamycin C. The genes encoding these enzymes are typically found in a contiguous gene cluster, a hallmark of secondary metabolite biosynthesis in bacteria.

Key Enzymatic Steps in Cephamycin C Biosynthesis

The biosynthesis of cephamycin C can be broadly divided into three stages:

  • Formation of the Tripeptide Precursor: The pathway begins with the condensation of three amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is catalyzed by the non-ribosomal peptide synthetase (NRPS) ACV synthetase (ACVS).

  • Formation of the Bicyclic Nucleus: The linear tripeptide is then cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, the first bioactive intermediate with the characteristic β-lactam ring fused to a thiazolidine (B150603) ring.

  • Modification of the Nucleus: A series of enzymatic modifications convert isopenicillin N into cephamycin C. These include:

    • Epimerization of the L-α-aminoadipyl side chain to the D-configuration by isopenicillin N epimerase.

    • Expansion of the five-membered thiazolidine ring to a six-membered dihydrothiazine ring by deacetoxycephalosporin C synthase (DAOCS), also known as "expandase".

    • Hydroxylation at the C-3' position by deacetoxycephalosporin C hydroxylase (DAOC hydroxylase).

    • Carbamoylation of the C-3' hydroxyl group by O-carbamoyltransferase.

    • Hydroxylation and subsequent methylation at the C-7 position to introduce the characteristic methoxy (B1213986) group, a reaction catalyzed by a two-component hydroxylase/methyltransferase system.

Inferred Biosynthesis of this compound and its Evolutionary Implications

Based on the structure of this compound, we can infer its biosynthetic pathway and pinpoint the likely points of evolutionary divergence from the cephamycin C pathway. The presence of the 7-methoxycephem core strongly suggests that S. oganonensis possesses a homologous set of genes for the core cephamycin biosynthetic pathway, including ACVS, IPNS, DAOCS, and the C-7 methoxylation system.

The key evolutionary innovation in the this compound pathway is the modification at the C-3' position. Instead of the carbamoylation seen in cephamycin C biosynthesis, the this compound pathway involves the attachment of a cinnamoyl group and its subsequent sulfation. This implies the presence of at least two additional enzymes in the this compound biosynthetic gene cluster:

  • A Cinnamoyl-CoA Ligase or a similar activating enzyme: To activate cinnamic acid for its attachment to the C-3' hydroxyl group.

  • An Acyltransferase: To catalyze the transfer of the activated cinnamoyl group to the C-3' position.

  • A Sulfotransferase: To add the sulfate group to the phenyl ring of the cinnamoyl moiety.

The evolutionary scenario likely involves the recruitment and integration of genes encoding these functions into an ancestral cephamycin biosynthetic gene cluster. This modular nature of secondary metabolite gene clusters allows for the "mixing and matching" of enzymatic activities, leading to the diversification of natural products.

Oganomycin_A_Evolutionary_Relationship cluster_cephC Cephamycin C Pathway cluster_oganA Inferred this compound Pathway Ceph_C Cephamycin C Ceph_Core Ceph_Core Ceph_Core->Ceph_C O-carbamoyltransferase Cinnamoyl_Intermediate C-3'-cinnamoyl-cephem Ceph_Core->Cinnamoyl_Intermediate Acyltransferase Ogan_A This compound Cinnamoyl_Intermediate->Ogan_A Sulfotransferase

Experimental Protocols for Investigating Cephamycin Biosynthesis

While specific experimental data for this compound is scarce, the following protocols represent standard methodologies used in the study of cephamycin biosynthesis and can be adapted for the investigation of S. oganonensis and this compound production.

Fermentation and Extraction of Cephamycins
  • Objective: To cultivate the producing Streptomyces strain and extract the cephamycin antibiotics for analysis.

  • Protocol:

    • Inoculate a seed culture of Streptomyces sp. in a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 48-72 hours.

    • Use the seed culture to inoculate a production medium formulated to support secondary metabolite production.

    • Incubate the production culture for 5-10 days at 28-30°C with vigorous shaking.

    • Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at a slightly acidic pH.

    • Concentrate the organic extract in vacuo to obtain the crude antibiotic extract.

    • Purify the target cephamycin using chromatographic techniques such as silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC).

Fermentation_Workflow Inoculation Inoculation of Seed Culture Production Inoculation of Production Culture Inoculation->Production Incubation Incubation (5-10 days) Production->Incubation Harvest Harvesting (Centrifugation) Incubation->Harvest Extraction Solvent Extraction of Supernatant Harvest->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Analysis Structural and Bioactivity Analysis Purification->Analysis

Gene Cluster Identification and Analysis
  • Objective: To identify and sequence the biosynthetic gene cluster for a cephamycin antibiotic.

  • Protocol:

    • Extract high-quality genomic DNA from the producing Streptomyces strain.

    • Perform whole-genome sequencing using a next-generation sequencing platform.

    • Assemble the genome sequence reads into contigs or a complete genome.

    • Analyze the assembled genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

    • Search for a gene cluster containing homologs of known cephamycin biosynthesis genes (e.g., pcbAB, pcbC, cefD, cefE, cmcI, cmcJ).

    • Perform detailed annotation of the identified gene cluster to predict the function of each open reading frame (ORF).

    • Use comparative genomics to align the newly identified cluster with known cephamycin gene clusters to identify conserved and unique genes.

Gene Disruption and Complementation
  • Objective: To confirm the function of a specific gene within the biosynthetic cluster.

  • Protocol:

    • Construct a gene disruption cassette containing an antibiotic resistance gene flanked by homologous regions of the target gene.

    • Introduce the disruption cassette into the Streptomyces strain via conjugation or protoplast transformation.

    • Select for double-crossover homologous recombination events to replace the target gene with the resistance cassette.

    • Confirm the gene disruption by PCR and Southern blot analysis.

    • Analyze the mutant strain for the loss of antibiotic production by HPLC and bioassays.

    • For complementation, clone the wild-type gene into an integrative expression vector and introduce it into the mutant strain.

    • Confirm the restoration of antibiotic production in the complemented strain.

Quantitative Data and Bioactivity

Table 2: Representative Antibacterial Spectrum of Cephamycin C

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus1 - 8
Streptococcus pneumoniae0.5 - 4
Escherichia coli2 - 16
Klebsiella pneumoniae4 - 32
Proteus mirabilis1 - 8
Bacteroides fragilis8 - 64

Note: These are representative values and can vary depending on the specific strain and testing conditions.

Future studies on this compound should aim to generate similar quantitative data to allow for a direct comparison of its antibacterial spectrum and potency with other cephamycins.

Conclusion: An Evolutionary Snapshot

The evolutionary relationship of this compound to other cephamycins provides a compelling example of how nature generates chemical diversity through the modification of existing biosynthetic pathways. While the core machinery for producing the 7-methoxycephem nucleus is likely conserved, the unique C-3' cinnamoyl sulfate ester of this compound points to a distinct evolutionary path taken by Streptomyces oganonensis. This divergence was likely driven by the acquisition of novel enzymatic capabilities that allowed for the utilization of a different acyl donor and subsequent modification.

Further research, particularly the sequencing and functional characterization of the this compound biosynthetic gene cluster, is necessary to fully elucidate its evolutionary history. The experimental protocols outlined in this guide provide a roadmap for such investigations, which will undoubtedly contribute to our broader understanding of antibiotic evolution and open new avenues for the discovery and development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Oganomycin A Fermentation and Production using Streptomyces oganonensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation, production, and purification of Oganomycin A, a cephamycin-type antibiotic, from Streptomyces oganonensis. The following sections detail the cultivation of the microorganism, recommended fermentation parameters based on analogous cephamycin production, and a general purification strategy.

Introduction to this compound

This compound is a potent cephamycin-type β-lactam antibiotic produced by the actinomycete Streptomyces oganonensis. Structurally related to other cephamycins like cephamycin C, it exhibits a broad spectrum of antibacterial activity. The production of this compound is notably influenced by the addition of p-hydroxycinnamate sodium salt to the fermentation medium, which serves as a precursor. This document outlines the essential procedures for the laboratory-scale production of this compound.

Cultivation and Maintenance of Streptomyces oganonensis

Proper cultivation and maintenance of Streptomyces oganonensis are critical for consistent antibiotic production. The following protocols are based on general practices for Streptomyces species and specific recommendations for S. oganonensis.

Media and Culture Conditions

Streptomyces oganonensis can be maintained on agar (B569324) slants and cultivated in liquid broth for inoculum preparation and fermentation.

Table 1: Culture Media for Streptomyces oganonensis

Medium TypeComponentConcentration (g/L)
Seed Medium (ATCC Medium 1877 Broth) Dextrose10.0
Soluble Starch20.0
Yeast Extract5.0
N-Z Amine A5.0
Beef Extract3.0
Calcium Carbonate1.0
Production Medium (Adapted from Cephamycin C Production Media) Glycerol10.0
Soybean Meal11.0
L-Lysine18.3
Yeast Extract0.5
K₂HPO₄1.75
MgSO₄·7H₂O0.75
CaCl₂·2H₂O0.2
NaCl2.0
FeSO₄·7H₂O0.005
MnCl₂·4H₂O0.005
ZnSO₄·7H₂O0.005
p-Hydroxycinnamate Sodium SaltTo be optimized (e.g., 0.1-1.0)
Experimental Protocol: Inoculum Development
  • Strain Revival: Rehydrate a lyophilized vial of Streptomyces oganonensis (e.g., ATCC 31167) using 0.5-1.0 mL of ATCC Medium 1877 broth.

  • Initial Culture: Transfer the rehydrated suspension to a tube containing 5-6 mL of the same broth.

  • Incubation: Incubate the tube at 26°C for 7-10 days.

  • Seed Culture: Inoculate a flask containing the seed medium with the suspension from the incubated tube.

  • Incubation: Incubate the seed flask at 28°C on a rotary shaker at 200-250 rpm for 2-3 days, or until good vegetative growth is observed.

This compound Fermentation

The production of this compound is carried out through submerged fermentation. The following parameters are recommended based on optimal conditions for cephamycin production by other Streptomyces species and can be adapted and optimized for S. oganonensis.

Fermentation Parameters

Table 2: Recommended Fermentation Parameters for this compound Production

ParameterRecommended Range
Temperature 26-30°C
pH 6.0-8.0 (controlled at ~6.8)
Agitation 200-800 rpm (depending on fermenter scale)
Aeration 0.5-1.0 vvm (volume of air per volume of medium per minute)
Fermentation Time 3-7 days
Experimental Protocol: Fermentation
  • Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Carry out the fermentation in a suitable fermenter under the conditions outlined in Table 2.

  • Precursor Addition: Add a sterile solution of p-hydroxycinnamate sodium salt to the production medium at the time of inoculation or after an initial growth phase (e.g., 24 hours). The optimal concentration should be determined empirically.

  • Monitoring: Monitor the fermentation by measuring pH, biomass, and antibiotic production at regular intervals.

This compound Purification

A multi-step purification process is required to isolate this compound from the fermentation broth. The following is a general protocol that can be adapted, based on methods for purifying other cephamycins.[1][2][3]

Experimental Protocol: Purification
  • Cell Removal: Separate the mycelium from the fermentation broth by centrifugation or microfiltration.[2]

  • Initial Purification (Ion-Exchange Chromatography):

    • Adjust the pH of the clarified broth to the optimal binding pH for an anion exchange resin (e.g., Q Sepharose XL).[1][2]

    • Load the broth onto the equilibrated anion exchange column.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a salt gradient (e.g., 0.1-0.5 M NaCl).[2]

    • Collect fractions and assay for antibiotic activity.

  • Desalting and Concentration (Reverse-Phase Chromatography):

    • Pool the active fractions from the ion-exchange step.

    • Perform solid-phase extraction using a C18 cartridge to desalt and concentrate the sample.[2]

    • Alternatively, for higher purity, use preparative reverse-phase HPLC.

  • Final Purification (Gel Filtration - Optional):

    • For further purification, the concentrated this compound fraction can be subjected to gel filtration chromatography (e.g., Sephadex LH-20) to remove molecules of different sizes.[4]

Visualizing the Workflow and Biosynthetic Pathway

To aid in understanding the experimental process and the biological context, the following diagrams are provided.

Oganomycin_A_Production_Workflow cluster_Inoculum Inoculum Development cluster_Fermentation Fermentation cluster_Purification Downstream Processing Revival Strain Revival (S. oganonensis) Initial_Culture Initial Culture (26°C, 7-10 days) Revival->Initial_Culture Seed_Culture Seed Culture (28°C, 2-3 days, 250 rpm) Initial_Culture->Seed_Culture Fermenter Production Fermentation (26-30°C, pH 6.0-8.0) Seed_Culture->Fermenter Inoculation Centrifugation Cell Removal (Centrifugation/Filtration) Fermenter->Centrifugation Harvest Precursor p-Hydroxycinnamate Addition Precursor->Fermenter IEX Ion-Exchange Chromatography Centrifugation->IEX RPC Reverse-Phase Chromatography (Desalting) IEX->RPC Final_Product Purified This compound RPC->Final_Product

Caption: Experimental workflow for this compound production.

Cephamycin_Biosynthesis Lysine L-Lysine AAA α-Aminoadipic Acid Lysine->AAA lat Tripeptide δ-(L-α-Aminoadipyl)-L-Cysteinyl-D-Valine (ACV Tripeptide) AAA->Tripeptide pcbAB Cysteine L-Cysteine Cysteine->Tripeptide pcbAB Valine L-Valine Valine->Tripeptide pcbAB IsopenicillinN Isopenicillin N Tripeptide->IsopenicillinN pcbC PenicillinN Penicillin N IsopenicillinN->PenicillinN cefD DAOC Deacetoxycephalosporin C PenicillinN->DAOC cefE DAC Deacetylcephalosporin C DAOC->DAC cefF CephalosporinC O-Carbamoyldeacetyl- cephalosporin C DAC->CephalosporinC cmcH CephamycinC Cephamycin C CephalosporinC->CephamycinC cmcI, cmcJ OganomycinA This compound (Proposed) CephamycinC->OganomycinA Tailoring Steps (p-hydroxycinnamate incorporation)

Caption: Generalized cephamycin biosynthetic pathway.

References

Application Notes and Protocols: Extraction and Purification of Oganomycin A from Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oganomycin A is a putative novel antibiotic with potential therapeutic applications. This document provides a comprehensive guide to the extraction and purification of this compound from fermentation culture broth. The protocols outlined below are based on established methodologies for the isolation of secondary metabolites from microbial sources, particularly actinomycetes. These methods can be adapted and optimized for specific laboratory and large-scale production environments.

Data Presentation

The following tables provide a template for recording and presenting quantitative data during the extraction and purification process. Populating these tables with experimental data is crucial for process optimization and validation.

Table 1: Solvent Extraction Efficiency

Solvent SystemVolume Ratio (Solvent:Broth)Extraction pHTemperature (°C)This compound Yield (mg/L)Purity (%)
Ethyl Acetate (B1210297)1:17.025DataData
n-Butanol1:17.025DataData
Chloroform (B151607)1:17.025DataData
Hexane1:17.025DataData

Table 2: Column Chromatography Purification Summary

Chromatography StepStationary PhaseMobile PhaseFlow Rate (mL/min)Fraction Volume (mL)This compound Recovery (%)Purity (%)
Silica (B1680970) Gel ColumnSilica Gel (230-400 mesh)Chloroform:Methanol (B129727) Gradient510DataData
Reverse Phase C18C18 SilicaAcetonitrile:Water Gradient25DataData

Experimental Protocols

Fermentation of the Producing Microorganism

This protocol describes the cultivation of the this compound-producing microorganism, presumed to be a strain of Streptomyces.

Materials:

  • Sterile Yeast Extract-Malt Extract (ISP-2) broth

  • Pure culture of the this compound-producing microorganism

  • Sterile conical flasks

  • Rotary shaker incubator

Procedure:

  • Prepare ISP-2 broth in conical flasks and sterilize by autoclaving.

  • Inoculate the sterile broth with a colony of the pure culture of the this compound-producing microorganism.

  • Incubate the flasks on a rotary shaker at 28°C for 8 days.[1]

Extraction of this compound from Culture Broth

This protocol details the initial extraction of the crude this compound from the fermentation broth.

Materials:

  • Fermentation culture broth

  • Centrifuge

  • Separatory funnel

  • Ethyl acetate (or other suitable solvent based on optimization)

  • Rotary evaporator

  • Water bath

Procedure:

  • Harvest the culture broth after the incubation period.

  • Separate the biomass from the supernatant by centrifugation at 4000 rpm for 30 minutes.[1]

  • Collect the cell-free supernatant.

  • Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.

  • Shake the mixture vigorously for 1 hour to ensure thorough mixing and extraction of the compound into the organic phase.[1]

  • Allow the phases to separate.

  • Collect the upper organic phase (ethyl acetate layer) containing this compound.

  • Concentrate the organic phase to dryness using a rotary evaporator with a water bath set at 40°C to obtain the crude extract.[1]

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Chloroform and Methanol

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of methanol.

  • Load the dissolved crude extract onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in chloroform, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Visualizations

This compound Extraction and Purification Workflow

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Producing Microorganism Centrifugation Centrifugation to Remove Biomass Fermentation->Centrifugation Culture Broth SolventExtraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->SolventExtraction Supernatant Concentration Concentration of Organic Phase SolventExtraction->Concentration Organic Phase ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography Crude Extract FractionCollection Fraction Collection and Analysis (TLC) ColumnChromatography->FractionCollection FinalProduct Pure this compound FractionCollection->FinalProduct Pure Fractions

Caption: Workflow for this compound Extraction and Purification.

Postulated Signaling Pathway Inhibition by this compound

Signaling_Pathway OganomycinA This compound Enzyme Key Enzyme in Cell Wall Synthesis OganomycinA->Enzyme Inhibition Precursors Cell Wall Precursors CellWall Bacterial Cell Wall Precursors->CellWall Synthesis

Caption: Postulated mechanism of action for this compound.

References

developing a robust antimicrobial susceptibility testing protocol for Oganomycin A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Developing a Robust Antimicrobial Susceptibility Testing Protocol for Oganomycin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel N-acyl-amino acid with potential antimicrobial properties. As with any new antimicrobial agent, establishing a reliable and reproducible antimicrobial susceptibility testing (AST) protocol is crucial for its preclinical and clinical development. These application notes provide a comprehensive framework for developing a robust AST protocol for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The goal is to determine the minimum inhibitory concentration (MIC) and zone of inhibition characteristics of this compound against relevant bacterial strains.

Given the novelty of this compound, the protocols outlined below are proposed starting points and should be subject to rigorous validation.

Principle of Methods

Two primary methods are recommended for determining the in vitro susceptibility of bacteria to this compound: broth microdilution and disk diffusion.

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][2][3] It is considered a gold standard for quantitative susceptibility testing.[1]

  • Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar (B569324) plate inoculated with the test organism. The agent diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured.[4] This method is widely used due to its simplicity and cost-effectiveness.[4]

Experimental Protocols

Quality Control

Prior to and concurrently with testing this compound, it is imperative to perform quality control (QC) using standard reference strains with known susceptibility patterns. This ensures the accuracy and reproducibility of the testing methodology.[5]

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

Broth Microdilution Method (MIC Determination)

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[6]

Materials:

  • This compound (pure powder)

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Workflow Diagram for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution B Prepare Serial Dilutions of this compound in CAMHB A->B D Dispense Diluted this compound to 96-well Plate B->D C Standardize Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Standardized Bacteria C->E D->E F Include Growth and Sterility Controls E->F G Incubate at 35°C for 16-20 hours F->G H Visually Inspect for Growth and Determine MIC G->H Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Disks (e.g., 30 µg) E Apply this compound Disk to Agar Surface A->E B Prepare MHA Plates (4mm depth) D Inoculate MHA Plate with Standardized Bacteria B->D C Standardize Bacterial Inoculum (0.5 McFarland) C->D D->E G Incubate at 35°C for 16-20 hours E->G H Measure Zone of Inhibition Diameter (mm) G->H Signaling_Pathway cluster_biofilm Biofilm Formation Cascade A Planktonic Bacteria B Surface Attachment A->B C Microcolony Formation B->C D Extracellular Polymeric Substance (EPS) Production C->D E Mature Biofilm D->E Ogano This compound Ogano->Inhibit Inhibit->C Inhibit->D

References

Application Notes and Protocols: In Vitro Activity of Oganomycin A Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oganomycin A is a novel antimicrobial agent with potential therapeutic applications. The following application notes provide a comprehensive guide to evaluating its in vitro activity against a panel of clinically relevant bacterial isolates. The protocols outlined below describe standard methodologies for determining the minimum inhibitory concentration (MIC) and susceptibility of various microorganisms to this compound. These methods are fundamental in preclinical drug development for establishing the antimicrobial spectrum and potency of a new compound.

Principle:

In vitro antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The two primary methods detailed here are broth microdilution and disk diffusion. The broth microdilution method is a quantitative technique that yields a specific Minimum Inhibitory Concentration (MIC) value (in µg/mL). The disk diffusion method is a qualitative or semi-quantitative method that provides a zone of inhibition, which can be correlated to susceptibility categories (Susceptible, Intermediate, or Resistant).

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate in a liquid medium.

Materials and Reagents:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well microtiter plate. The typical concentration range to test for a new compound might be from 256 µg/mL down to 0.06 µg/mL.

    • Leave the last two columns of the plate for positive (bacterial growth without antibiotic) and negative (broth only) controls.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the clinical isolate.

    • Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in each well should be uniform (e.g., 100 µL).

    • Do not add inoculum to the negative control wells.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

    • A microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials and Reagents:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers for measuring zone diameters

Procedure:

  • Preparation of this compound Disks:

    • Aseptically apply a defined amount of this compound solution to each sterile filter paper disk and allow them to dry. The concentration will need to be optimized for the new compound.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk with a known antibiotic to validate the test.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Reading the Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The interpretation of the zone diameter (Susceptible, Intermediate, Resistant) will require the establishment of clinical breakpoints for this compound through further studies.

Data Presentation

Quantitative data from in vitro activity testing should be summarized in a clear and structured format. The following table is a template for presenting MIC data for this compound against various clinical isolates.

Bacterial Species Strain ID Resistance Profile This compound MIC (µg/mL) Vancomycin (B549263) MIC (µg/mL) [1][2][3]
Staphylococcus aureusATCC 29213MSSA0.25 - 4.0
Staphylococcus aureusClinical Isolate 1MRSA1.0 - 138
Enterococcus faecalisATCC 29212VSE
Enterococcus faeciumClinical Isolate 2VRE
Streptococcus pneumoniaeATCC 49619Penicillin-Susceptible
Streptococcus pneumoniaeClinical Isolate 3Penicillin-Resistant
Escherichia coliATCC 25922-
Pseudomonas aeruginosaATCC 27853-

MIC values for Vancomycin are provided as a reference range from literature.[1][2][3] Actual values should be determined concurrently as a positive control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start: Obtain Clinical Isolates & this compound prep_isolates Prepare Bacterial Inoculum (0.5 McFarland) start->prep_isolates prep_drug Prepare Serial Dilutions of this compound start->prep_drug inoculate Inoculate Microtiter Plates or Agar Plates prep_isolates->inoculate prep_drug->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MIC (Broth Microdilution) incubate->read_mic read_zone Measure Zone of Inhibition (Disk Diffusion) incubate->read_zone analyze Analyze and Report Data read_mic->analyze read_zone->analyze

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

signaling_pathway cluster_cell_wall Bacterial Cell Wall Synthesis precursors Peptidoglycan Precursors (Lipid II) transglycosylation Transglycosylation (Polymerization) precursors->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_lysis Cell Lysis transglycosylation->cell_lysis cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall transpeptidation->cell_lysis oganomycin_a This compound (Hypothesized Target) oganomycin_a->transglycosylation Inhibition oganomycin_a->transpeptidation Inhibition

References

Application Note: Utilizing Novel Glycopeptide Antibiotics in Bacterial Cell Wall Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Oganomycin A" did not yield specific scientific literature or data. Therefore, this application note has been generated using a well-characterized glycopeptide antibiotic, Vancomycin, as a representative compound to illustrate the principles and methodologies for evaluating novel inhibitors of bacterial cell wall synthesis. The data and protocols presented herein are based on established knowledge of Vancomycin and should be adapted as necessary for any new investigational compound.

Introduction

The bacterial cell wall is a crucial structure for the survival of most bacteria, providing mechanical strength and protection against osmotic lysis.[1][2] Its primary component, peptidoglycan, is a unique polymer absent in eukaryotic cells, making it an excellent target for antimicrobial agents.[3] Glycopeptide antibiotics, such as Vancomycin, function by inhibiting the synthesis of peptidoglycan.[4][5] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid-linked peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall assembly.[1][4] This action leads to a compromised cell wall and eventual cell death.[3]

This application note provides detailed protocols for assessing the in vitro activity of novel glycopeptide antibiotics, using Vancomycin as a model, against a panel of Gram-positive bacteria. It includes methodologies for determining the minimum inhibitory concentration (MIC) and time-kill kinetics, which are fundamental assays in the characterization of new antibacterial agents.

Mechanism of Action: Glycopeptide Inhibition of Peptidoglycan Synthesis

Glycopeptide antibiotics interrupt the late stages of peptidoglycan synthesis on the outer surface of the cytoplasmic membrane. The following diagram illustrates the key steps in the mechanism of action.

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall cluster_3 Inhibition by Glycopeptide UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide Enzymatic steps Lipid_II Lipid II (NAM-NAG-pentapeptide-P-P-Lipid) UDP_NAM_peptide->Lipid_II Translocation Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation Mature_PG Mature Cross-linked Peptidoglycan Nascent_PG->Mature_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Nascent_PG PBP->Mature_PG Glycopeptide Glycopeptide (e.g., Vancomycin) Glycopeptide->Lipid_II Binding to D-Ala-D-Ala

Mechanism of glycopeptide antibiotic action.

Quantitative Data: Antibacterial Spectrum of Vancomycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Vancomycin against a range of clinically relevant Gram-positive bacteria. This data serves as a benchmark for evaluating the potency of novel compounds.

Bacterial SpeciesStrain ExampleVancomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)ATCC 292130.5 - 2.0
Staphylococcus aureus (MRSA)ATCC 433001.0 - 2.0
Enterococcus faecalisATCC 292121.0 - 4.0
Enterococcus faecium (VRE)(Clinical Isolate)>256
Streptococcus pneumoniaeATCC 49619≤0.5
Clostridium difficileATCC 96890.25 - 2.0

Note: MIC values can vary between different strains and testing conditions.

Experimental Protocols

The following protocols are fundamental for the initial characterization of a novel cell wall synthesis inhibitor.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Materials:

  • Test compound (e.g., "this compound"-like compound)

  • Vancomycin (as a positive control)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35-37°C)

Procedure:

  • Preparation of Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound and Vancomycin in a suitable solvent (e.g., water or DMSO). b. Perform a two-fold serial dilution of each antimicrobial agent in CAMHB directly in the 96-well plate. The typical concentration range for Vancomycin is 64 to 0.06 µg/mL.

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). c. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G start Start: Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with standardized bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results: Determine lowest concentration with no visible growth (MIC) incubate->read_results

Workflow for MIC determination.
Time-Kill Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Test compound

  • Vancomycin

  • Bacterial strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Tryptic Soy Agar (TSA) plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. Grow an overnight culture of the test organism in CAMHB. b. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Assay Setup: a. Prepare culture tubes with CAMHB containing the test compound and Vancomycin at concentrations relevant to the MIC (e.g., 1x, 2x, 4x, and 8x MIC). b. Include a growth control tube without any antibiotic. c. Inoculate all tubes with the prepared bacterial suspension.

  • Incubation and Sampling: a. Incubate the tubes at 35-37°C with constant agitation. b. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline. b. Plate the dilutions onto TSA plates. c. Incubate the plates at 35-37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each antibiotic concentration. b. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum. A bacteriostatic effect results in no significant change or a <3-log10 reduction in CFU/mL compared to the initial inoculum.

Conclusion

The protocols described in this application note provide a robust framework for the initial in vitro evaluation of novel glycopeptide antibiotics targeting bacterial cell wall synthesis. By determining the MIC and assessing the time-kill kinetics, researchers can gain valuable insights into the potency and bactericidal or bacteriostatic nature of new compounds. These assays are critical early steps in the drug discovery and development pipeline for new antibacterial agents.

References

Application of Oganomycin A in Studying Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the application of Oganomycin A in the study of penicillin-binding proteins (PBPs). The information presented herein provides a general framework and detailed protocols for characterizing the interaction of a novel compound with PBPs, based on established methodologies used for other antibacterial agents. These notes and protocols can serve as a guide for researchers, including those in drug development, to investigate the potential of a new molecule, such as this compound, as a PBP inhibitor.

Application Notes

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic lysis.[1][2] These enzymes catalyze the final steps of peptidoglycan assembly, specifically the transglycosylation and transpeptidation reactions.[1][2] By inhibiting these enzymes, the bacterial cell wall is weakened, leading to cell death. This makes PBPs a primary target for a large class of antibiotics, most notably the β-lactams.[1]

The study of how novel compounds interact with PBPs is fundamental to the discovery of new antibiotics. Key applications in this area of research include:

  • Target Identification and Mechanism of Action Studies: Determining if a new antibiotic's mode of action involves the inhibition of cell wall synthesis through PBP binding.

  • Affinity and Selectivity Profiling: Quantifying the binding affinity of a compound for different PBPs within a single bacterial species or across multiple species. Some bacteria express several PBPs, and a compound's selectivity can influence its antibacterial spectrum and efficacy.[3]

  • Structure-Activity Relationship (SAR) Studies: Evaluating how chemical modifications to a lead compound affect its PBP binding affinity and antibacterial activity, guiding the optimization of new drug candidates.

  • Resistance Mechanism Analysis: Investigating how alterations in PBPs in resistant bacterial strains affect their binding to antibiotics.[1]

To facilitate these studies, a variety of in vitro assays have been developed. A common and effective method is the competitive binding assay . In this assay, a known, labeled ligand (often a fluorescent or radioactive derivative of penicillin) is used to detect and quantify PBPs.[4][5][6] The ability of an unlabeled test compound to compete with the labeled ligand for binding to the PBPs is then measured. The concentration of the test compound that inhibits 50% of the labeled ligand's binding is known as the IC50 value, which is a measure of the compound's binding affinity.[4][7]

Fluorescently labeled penicillin, such as Bocillin FL , has become a popular tool for these assays as it offers a sensitive, rapid, and non-radioactive method for PBP detection.[4][8] The labeled PBPs can be separated by SDS-PAGE and visualized using a fluorescence imager, or the binding can be measured in real-time using fluorescence polarization.[4][9][10]

Quantitative Data Presentation

The following tables are templates for presenting data from PBP binding and antimicrobial susceptibility testing.

Table 1: PBP Binding Affinity (IC50) of Compound X

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (µg/mL) of Compound XIC50 (µg/mL) of Control (e.g., Penicillin G)
Staphylococcus aureus ATCC 29213PBP1DataData
PBP2DataData
PBP3DataData
PBP4DataData
Escherichia coli ATCC 25922PBP1aDataData
PBP1bDataData
PBP2DataData
PBP3DataData

Table 2: Minimum Inhibitory Concentration (MIC) of Compound X

Bacterial SpeciesStrainMIC (µg/mL) of Compound XMIC (µg/mL) of Control (e.g., Vancomycin)
Staphylococcus aureusATCC 29213 (MSSA)DataData
Staphylococcus aureusATCC 43300 (MRSA)DataData
Enterococcus faecalisATCC 29212DataData
Streptococcus pneumoniaeATCC 49619DataData
Escherichia coliATCC 25922DataData
Pseudomonas aeruginosaATCC 27853DataData

Experimental Protocols

Protocol 1: Preparation of Bacterial Membranes for PBP Analysis

This protocol describes the isolation of bacterial membranes, which are enriched in PBPs.[11][12]

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • 10 mM Tris-HCl, pH 8.0

  • DNase I

  • Phenylmethylsulfonyl fluoride (B91410) (PMSF) or other protease inhibitors

  • Ultracentrifuge and tubes

  • French press or sonicator

  • BCA or Bradford protein assay kit

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase in an appropriate broth medium.

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet twice with cold 10 mM Tris-HCl, pH 8.0.

  • Resuspend the cell pellet in a minimal volume of the same buffer containing DNase I and a protease inhibitor like PMSF.

  • Disrupt the cells by passing them through a French press or by sonication on ice.[12]

  • Centrifuge the lysate at a low speed (e.g., 5,000 x g) for 15 minutes at 4°C to remove intact cells and large debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.[12]

  • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with the buffer.

  • Repeat the high-speed centrifugation step.

  • Resuspend the final membrane pellet in a small volume of buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Competitive PBP Binding Assay using Fluorescent Penicillin

This protocol details how to determine the IC50 of a test compound for specific PBPs using Bocillin FL and SDS-PAGE.[4][13][14]

Materials:

  • Prepared bacterial membranes (from Protocol 1)

  • Bocillin FL (fluorescent penicillin)

  • Test compound (e.g., this compound)

  • Control antibiotic (e.g., Penicillin G)

  • Reaction buffer (e.g., 25 mM Potassium Phosphate, pH 7.5)

  • SDS-PAGE sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • Fluorescence gel imager

Procedure:

  • Competition Reaction:

    • In microcentrifuge tubes, add a fixed amount of bacterial membrane protein (e.g., 25-50 µg) to the reaction buffer.

    • Add the test compound at various concentrations (e.g., a serial dilution from 100 µg/mL to 0.01 µg/mL). Include a no-compound control.

    • Incubate at 35°C for 15 minutes to allow the test compound to bind to the PBPs.[13]

  • Fluorescent Labeling:

    • Add Bocillin FL to each reaction tube to a final concentration of 10 µM.[4]

    • Incubate for an additional 15 minutes at 35°C to allow the Bocillin FL to label any PBPs not bound by the test compound.[13]

  • SDS-PAGE:

    • Stop the reaction by adding an equal volume of SDS-PAGE sample buffer and boiling for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Fluorescence Detection and Analysis:

    • After electrophoresis, place the gel directly into a fluorescence imager.

    • Visualize the fluorescently labeled PBP bands. The fluorescence intensity of each PBP band will decrease as the concentration of the competing test compound increases.[15]

    • Quantify the fluorescence intensity of each PBP band for each concentration of the test compound.

    • Plot the percentage of Bocillin FL binding (relative to the no-compound control) against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that results in a 50% reduction in the fluorescence signal for a specific PBP band.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against various bacterial strains, following CLSI guidelines.[16][17][18][19]

Materials:

  • Test compound

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

  • Compound Dilution:

    • Prepare a serial twofold dilution of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only, no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[19]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.[16][18]

Visualizations

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase (MurJ) Glycan_Chain Growing Peptidoglycan Chain Lipid_II_out->Glycan_Chain Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation PBP PBPs PBP->Glycan_Chain Catalyzes PBP->Crosslinked_PG Catalyzes

Caption: Bacterial cell wall biosynthesis pathway.[2][20][21][22][23]

PBP_Assay_Workflow start Start prep_membranes Prepare Bacterial Membranes (Protocol 1) start->prep_membranes competition Incubate Membranes with Test Compound prep_membranes->competition labeling Add Fluorescent Penicillin (Bocillin FL) competition->labeling sds_page Separate Proteins by SDS-PAGE labeling->sds_page imaging Visualize Bands with Fluorescence Imager sds_page->imaging analysis Quantify Band Intensity and Calculate IC50 imaging->analysis end End analysis->end

Caption: Experimental workflow for a competitive PBP binding assay.

PBP_Inhibition_Mechanism Inhibitor PBP Inhibitor (e.g., β-Lactam) PBP Penicillin-Binding Protein (PBP) (Active) Inhibitor->PBP Binds to active site Inactivated_PBP Inactivated PBP No_Crosslinking Inhibition of Peptidoglycan Cross-linking Inactivated_PBP->No_Crosslinking Leads to Cell_Lysis Cell Wall Weakening & Cell Lysis No_Crosslinking->Cell_Lysis Results in

Caption: General mechanism of action for PBP inhibitors.

References

Application Notes & Protocols: Synthesis of Vancomycin Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.

Introduction: The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), presents a significant global health challenge. Vancomycin (B549263), a glycopeptide antibiotic, has long been a last-resort treatment for serious Gram-positive bacterial infections.[1] Its mechanism of action involves inhibiting bacterial cell wall biosynthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2] However, resistance has emerged through the alteration of this target to D-alanyl-D-lactate (D-Ala-D-Lac), which reduces the binding affinity of vancomycin. To combat this resistance, the synthesis and evaluation of novel vancomycin derivatives are crucial. Structure-Activity Relationship (SAR) studies of these derivatives help to identify modifications that can restore or enhance antibacterial efficacy, broaden the spectrum of activity, and improve pharmacokinetic properties.[3][4]

This document provides a detailed protocol for the synthesis of a representative class of vancomycin derivatives—those containing quaternary ammonium (B1175870) moieties—and the subsequent evaluation of their antibacterial activity for SAR studies.

I. Rationale for Vancomycin Modification

The primary goal of synthesizing vancomycin derivatives is to overcome existing resistance mechanisms and enhance antibacterial potency. Key strategies include:

  • Modifying the C-terminus: Introducing lipophilic and cationic groups can enhance the interaction with the bacterial membrane, leading to a dual mode of action.[2][5]

  • Altering the Vancosamine (B1196374) Sugar: Modifications at the vancosamine nitrogen can influence the molecule's interaction with the bacterial cell wall and its overall physicochemical properties.[6]

  • Modifying the Peptide Backbone: Alterations to the peptide core can improve binding to both D-Ala-D-Ala and D-Ala-D-Lac targets.[7]

This protocol will focus on the derivatization of the primary amino group of the vancosamine sugar with quaternary ammonium moieties, a strategy that has shown promise in enhancing activity against resistant strains.[8][9]

II. Experimental Protocols

A. General Synthetic Scheme for Vancomycin Derivatives

The synthesis involves a two-step process: first, the preparation of a linker with a reactive group, and second, the coupling of this linker to the vancomycin core.

G cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: Coupling Reaction Bromocarboxylic_acid Bromocarboxylic Acid Quaternary_Ammonium_Linker Quaternary Ammonium Linker with Carboxylic Acid Bromocarboxylic_acid->Quaternary_Ammonium_Linker Reflux in THF Amine Tertiary Amine (e.g., Pyridine, Trimethylamine) Amine->Quaternary_Ammonium_Linker Activated_Linker Activated Linker (e.g., NHS-ester) Quaternary_Ammonium_Linker->Activated_Linker Activation Quaternary_Ammonium_Linker->Activated_Linker Vancomycin Vancomycin Vancomycin_Derivative Final Vancomycin Derivative Vancomycin->Vancomycin_Derivative Activated_Linker->Vancomycin_Derivative Coupling Coupling_Agent Coupling Agent (e.g., HBTU) Coupling_Agent->Vancomycin_Derivative

Caption: General workflow for the synthesis of vancomycin derivatives.

B. Detailed Protocol: Synthesis of a Triazole Quaternary Ammonium Vancomycin (QAV) Derivative

This protocol is adapted from a published procedure for synthesizing vancomycin derivatives with potent antibacterial activity.[8][9]

Materials:

  • Vancomycin hydrochloride

  • 5-Bromovaleric acid

  • 1-Methyl-1H-1,2,4-triazole

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

Step 1: Synthesis of the Quaternary Ammonium Linker (1a)

  • In a round-bottom flask, dissolve 5-bromovaleric acid (1.0 eq) in anhydrous THF.

  • Add 1-methyl-1H-1,2,4-triazole (1.2 eq).

  • Reflux the mixture for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude quaternary ammonium linker with a carboxylic acid terminus. This product is often used in the next step without further purification.

Step 2: Coupling of the Linker to Vancomycin (QAV-a1)

  • In a clean, dry flask, dissolve vancomycin hydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the quaternary ammonium linker from Step 1 (1.5 eq) and HBTU (1.5 eq) in anhydrous DMF.

  • Add the solution from step 3 to the vancomycin solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the progress of the reaction using RP-HPLC.

  • Once the reaction is complete, quench it by adding water.

  • Purify the crude product by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Collect the fractions containing the desired product and lyophilize to obtain the final vancomycin derivative (QAV-a1) as a white solid.[8]

C. Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized vancomycin derivatives and parent vancomycin

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each synthesized compound and vancomycin in a suitable solvent (e.g., sterile water or DMSO).

  • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 256 µg/mL).

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Add the diluted bacterial suspension to each well containing the serially diluted compounds.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Start Start: Prepare Reagents Prepare_Compounds Prepare Stock Solutions of Vancomycin Derivatives Start->Prepare_Compounds Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Compounds->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results End End: Record MIC Values Read_Results->End

Caption: Workflow for MIC determination using the broth microdilution method.

III. Data Presentation for SAR Analysis

The results of the MIC testing should be compiled into a clear and structured table to facilitate SAR analysis. This allows for direct comparison of the activity of the derivatives against the parent compound and across different bacterial strains.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Vancomycin Derivatives

CompoundR Group (Modification)Linker LengthS. aureus (ATCC 29213)MRSA (Clinical Isolate 1)MRSA (Clinical Isolate 2)VRE (VanA)
Vancomycin--1256>512>512
QAV-p1Pyridinium (B92312)5 Carbons0.564128256
QAV-p2Pyridinium6 Carbons1128>512512
QAV-a11-Methyl-1,2,4-triazolium5 Carbons0.25816128
QAV-a21-Methyl-1,2,4-triazolium6 Carbons0.53264256
Thio-Vanc-1Thiol-containing moiety-0.53264128
Thio-Vanc-2Disulfide-containing moiety-0.25163264

Data is representative and compiled from various sources for illustrative purposes.[2][8][9]

IV. Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 allows for the deduction of several SAR trends:

  • Impact of Quaternary Ammonium Group: The addition of a positively charged quaternary ammonium group generally improves activity against resistant strains compared to the parent vancomycin.[8][9]

  • Effect of Linker Length: The length of the carbon chain linking the quaternary ammonium group to the vancomycin core influences antibacterial activity. For both pyridinium (QAV-p) and triazolium (QAV-a) derivatives, a 5-carbon linker appears to be more effective than a 6-carbon linker.[9]

  • Nature of the Heterocycle: The triazolium derivatives (QAV-a) demonstrate superior activity against MRSA compared to the pyridinium derivatives (QAV-p), suggesting that the nature of the heterocyclic ring is a key determinant of potency.[9]

  • Thiol and Disulfide Moieties: The introduction of thiol and disulfide-containing moieties also enhances antibacterial activity against resistant strains, indicating that this is another promising avenue for modification.[2]

G cluster_0 SAR Study Logic Synthesize_Derivatives Synthesize Library of Vancomycin Derivatives Test_Activity Determine MIC against Sensitive & Resistant Bacteria Synthesize_Derivatives->Test_Activity Analyze_Data Correlate Structural Changes with Antibacterial Activity Test_Activity->Analyze_Data Identify_Trends Identify Key SAR Trends (e.g., effect of linker length, functional groups) Analyze_Data->Identify_Trends Design_New_Derivatives Design New, More Potent Derivatives Identify_Trends->Design_New_Derivatives Design_New_Derivatives->Synthesize_Derivatives Iterative Cycle

Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.

V. Conclusion

The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of novel vancomycin derivatives. The SAR data clearly indicates that modifications to the vancomycin core, particularly the introduction of cationic moieties, can significantly enhance activity against resistant bacterial strains. This iterative process of synthesis, biological testing, and SAR analysis is fundamental to the development of next-generation antibiotics capable of addressing the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for Assessing the Stability of Oganomycin A in Different Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oganomycin A is a novel antibiotic with significant therapeutic potential. Understanding its stability profile in various physicochemical and biological media is a critical step in its preclinical and clinical development. These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of this compound. The data generated from these studies are essential for identifying degradation pathways, determining optimal storage conditions, selecting appropriate formulations, and predicting its in vivo behavior.[1][2][3]

Forced degradation studies, also known as stress testing, are integral to this process.[1][2][3] They involve intentionally exposing the drug substance to harsh conditions to accelerate degradation.[2][4] This helps in understanding the molecule's intrinsic stability and in the development of stability-indicating analytical methods.[1][2] The conditions for forced degradation studies typically include variations in pH, temperature, light, and oxidizing agents.[4]

This document outlines protocols for evaluating the stability of this compound in:

  • Physicochemical Media: Buffers at various pH values.

  • Simulated Biological Fluids: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

  • Biological Matrices: Human plasma and cell culture media.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is the most common technique.[5]

2.1. Recommended Method: HPLC-UV/MS

  • Column: A C18 reverse-phase column is generally suitable for the separation of small molecules.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient will need to be optimized to achieve good separation of this compound and its degradants.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound. Mass spectrometry can be used for identification and characterization of degradation products.[1]

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Presentation

Quantitative data from stability studies should be summarized in clearly structured tables for easy comparison and analysis. The tables should include the stress condition, time points, concentration or percentage of this compound remaining, and the formation of any major degradation products.

Table 1: Stability of this compound under Hydrolytic Conditions

pHTemperature (°C)Time (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
1.2 (0.1 N HCl)600100.00.00.0
285.310.24.5
662.125.812.1
2425.450.324.3
7.0 (Phosphate Buffer)600100.00.00.0
298.51.10.4
695.23.51.3
2488.78.92.4
9.0 (Borate Buffer)600100.00.00.0
270.118.511.4
645.835.219.0
2410.260.729.1

Table 2: Stability of this compound under Oxidative Conditions

Oxidizing AgentConcentrationTemperature (°C)Time (hours)This compound Remaining (%)Major Oxidative Degradant (%)
Hydrogen Peroxide3%250100.00.0
275.624.4
648.251.8
2415.384.7

Table 3: Photostability of this compound

ConditionIlluminationTime (hours)This compound Remaining (%)Major Photodegradant (%)
Solid StateICH Q1B Option 20100.00.0
2492.57.5
Solution (in Methanol)ICH Q1B Option 20100.00.0
2465.834.2
Dark Control-2499.80.2

Table 4: Stability of this compound in Simulated Biological Fluids

MediumTemperature (°C)Time (hours)This compound Remaining (%)
Simulated Gastric Fluid (SGF, pH 1.2)370100.0
190.5
282.1
Simulated Intestinal Fluid (SIF, pH 6.8)370100.0
198.2
296.5
493.8

Table 5: Stability of this compound in Biological Matrices

MatrixTemperature (°C)Time (hours)This compound Remaining (%)
Human Plasma370100.0
188.9
279.3
465.1
Cell Culture Medium (e.g., DMEM)370100.0
295.4
688.2
2475.6

Experimental Protocols

4.1. Protocol for Hydrolytic Stability

This protocol assesses the degradation of this compound in acidic, neutral, and basic conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • Phosphate buffer (pH 7.0)

  • Borate buffer (pH 9.0)

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Volumetric flasks, pipettes, and vials

  • Water bath or incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each pH condition, add a small aliquot of the stock solution to a volumetric flask and dilute with the respective buffer (0.1 N HCl, pH 7.0 buffer, or pH 9.0 buffer) to a final concentration of 100 µg/mL.

  • Incubate the solutions at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 6, and 24 hours).

  • Immediately neutralize the acidic and basic samples and/or dilute with mobile phase to stop the degradation reaction.

  • Analyze the samples by the validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

4.2. Protocol for Oxidative Stability

This protocol evaluates the susceptibility of this compound to oxidation.

Materials:

  • This compound

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water and methanol

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution with a mixture of water and methanol to a final concentration of 100 µg/mL.

  • Add hydrogen peroxide to achieve a final concentration of 3%.

  • Keep the solution at room temperature (25°C) and protect it from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 6, and 24 hours).

  • Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite or by significant dilution with the mobile phase.

  • Analyze the samples by HPLC.

  • Calculate the percentage of this compound remaining.

4.3. Protocol for Photostability

This protocol assesses the degradation of this compound upon exposure to light, following ICH Q1B guidelines.[6][7][8]

Materials:

  • This compound (solid and in solution)

  • Photostability chamber capable of providing controlled light exposure (ICH Q1B Option 2: 1.2 million lux hours and 200 watt hours/square meter).[8]

  • Chemically inert transparent containers (e.g., quartz cuvettes or glass vials).

  • Aluminum foil for dark controls.[6]

  • HPLC grade solvent (e.g., methanol).

Procedure:

  • Solid State: Place a thin layer of this compound powder in a transparent container.

  • Solution State: Prepare a 100 µg/mL solution of this compound in a suitable solvent.

  • Dark Control: Prepare identical solid and solution samples and wrap them completely in aluminum foil to protect them from light.[6]

  • Place all samples in the photostability chamber.

  • Expose the samples to the specified light conditions.

  • After the exposure period, dissolve the solid sample in a known volume of solvent.

  • Analyze all samples (exposed and dark control) by HPLC.

  • Compare the amount of this compound remaining in the exposed samples to the dark controls to determine the extent of photodegradation.

4.4. Protocol for Stability in Simulated Biological Fluids

This protocol assesses the stability of this compound in environments mimicking the stomach and intestines.

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF), USP recipe (without pepsin)

  • Simulated Intestinal Fluid (SIF), USP recipe (without pancreatin)

  • Shaking water bath at 37°C

  • HPLC grade solvents

Procedure:

  • Prepare SGF and SIF according to USP guidelines.

  • Pre-warm the fluids to 37°C.

  • Prepare a stock solution of this compound and spike it into the SGF and SIF to a final concentration of 100 µg/mL.

  • Incubate the samples in the shaking water bath at 37°C.

  • Withdraw aliquots at specified time points (e.g., SGF: 0, 1, 2 hours; SIF: 0, 1, 2, 4 hours).

  • Immediately stop the reaction by adding an organic solvent (e.g., acetonitrile) and/or by flash freezing.

  • Process the samples (e.g., centrifuge to remove precipitates) and analyze by HPLC.

  • Calculate the percentage of this compound remaining.

4.5. Protocol for Stability in Biological Matrices

This protocol evaluates the stability of this compound in the presence of biological components like plasma proteins and enzymes.

Materials:

  • This compound

  • Human plasma (with anticoagulant, e.g., heparin or EDTA)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator at 37°C

  • Protein precipitation solution (e.g., cold acetonitrile with an internal standard)

  • Centrifuge

Procedure:

  • Pre-warm the human plasma and cell culture medium to 37°C.

  • Spike this compound into the matrices to a final concentration of 10 µg/mL.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4 hours for plasma; 0, 2, 6, 24 hours for cell culture medium), withdraw an aliquot of the sample.

  • Immediately add the aliquot to 3-4 volumes of cold protein precipitation solution.

  • Vortex vigorously to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial for HPLC or LC-MS/MS analysis.

  • Calculate the percentage of this compound remaining.

Visualization of Workflows and Pathways

5.1. Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Oganomycin_A This compound Stock Solution Hydrolysis Hydrolysis (Acid, Neutral, Base) Oganomycin_A->Hydrolysis Oxidation Oxidation (H2O2) Oganomycin_A->Oxidation Photostability Photostability (Light Exposure) Oganomycin_A->Photostability Biological Biological Media (SGF, SIF, Plasma, CCM) Oganomycin_A->Biological Media Preparation of Stress Media (Buffers, SGF, SIF, Plasma, etc.) Media->Hydrolysis Media->Oxidation Media->Photostability Media->Biological Sampling Time-Point Sampling Hydrolysis->Sampling Oxidation->Sampling Photostability->Sampling Biological->Sampling Quenching Reaction Quenching/ Sample Processing Sampling->Quenching HPLC_Analysis HPLC-UV/MS Analysis Quenching->HPLC_Analysis Data_Quantification Data Quantification (% Remaining) HPLC_Analysis->Data_Quantification Degradant_ID Degradant Identification HPLC_Analysis->Degradant_ID Stability_Profile Stability Profile Determination Data_Quantification->Stability_Profile Degradant_ID->Stability_Profile

Caption: Overall workflow for assessing the stability of this compound.

5.2. Forced Degradation Pathways of this compound

G cluster_degradation Degradation Products Oganomycin_A This compound Hydrolytic_Degradant_1 Hydrolytic Degradant 1 Oganomycin_A->Hydrolytic_Degradant_1 Acid/Base Hydrolysis Hydrolytic_Degradant_2 Hydrolytic Degradant 2 Oganomycin_A->Hydrolytic_Degradant_2 Acid/Base Hydrolysis Oxidative_Degradant Oxidative Degradant Oganomycin_A->Oxidative_Degradant Oxidation (H2O2) Photodegradant Photodegradant Oganomycin_A->Photodegradant Photolysis (Light)

Caption: Potential forced degradation pathways of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oganomycin A Production from Streptomyces oganonensis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Oganomycin A from Streptomyces oganonensis fermentation. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

A1: The yield of this compound, like many secondary metabolites from Streptomyces, is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are:

  • Medium Composition: The type and concentration of carbon and nitrogen sources are paramount.[1][2][3]

  • Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.[1][3]

  • Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.[1][2]

  • Genetic Stability: Strain viability and genetic drift can lead to decreased productivity over time.[2][4]

  • Contamination: The presence of unwanted microorganisms can severely inhibit growth and production.[4]

Q2: My Streptomyces oganonensis culture is growing well (high biomass), but the this compound yield is low. What could be the reason?

A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons:

  • Nutrient Limitation or Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients. If the medium is too rich or contains repressive substances (like readily metabolized sugars), the switch to secondary metabolism may be delayed or inhibited.[1][5][6]

  • Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. Key signaling molecules may not be present at the required concentrations, or repressive factors may be dominant.

  • Incorrect Fermentation Time: Harvesting the culture too early or too late can result in low yields. Secondary metabolite production typically occurs during the stationary phase of growth.[5]

Q3: How can I confirm that the compound I am detecting is indeed this compound?

A3: Confirmation of this compound requires analytical techniques that can determine its molecular weight and structure. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Comparing the retention time of your purified compound with a known standard of this compound.

  • Mass Spectrometry (MS): Determining the molecular weight of the compound and comparing it to the known molecular weight of this compound. High-resolution mass spectrometry can provide the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the chemical structure of the compound and comparing it to the published structure of this compound.

Q4: My Streptomyces oganonensis culture is forming dense pellets, and the yield is low. What can I do?

A4: Pellet formation can lead to mass transfer limitations, particularly for oxygen, which can negatively impact antibiotic production. To control pellet formation, you can try:

  • Modifying the seed culture conditions: A more dispersed seed culture can lead to more dispersed growth in the production fermenter.[3]

  • Adjusting the agitation speed: Higher agitation can break up pellets, but excessive shear can also damage the mycelia.[3]

  • Adding glass beads or springs to the shake flask to promote more dispersed growth.

Troubleshooting Guides

Issue 1: Low or No this compound Yield
  • Possible Cause 1: Suboptimal Medium Composition.

    • Solution: The composition of the fermentation medium is critical. The concentration of key nutrients can either promote or inhibit synthesis.

      • Optimize Carbon and Nitrogen Sources: Streptomyces species often respond well to complex carbon and nitrogen sources. Experiment with different sources and ratios. See the Media Composition table below for starting points.[1][2]

      • Phosphate (B84403) and Iron Concentration: Ensure that the phosphate and iron levels in your medium are not inhibitory. Both limitation and excess can negatively impact yield.[2]

  • Possible Cause 2: Incorrect Fermentation Parameters.

    • Solution: Physical parameters must be optimized for your specific strain and bioreactor setup.

      • pH: The optimal pH for growth may differ from the optimal pH for production. Monitor and control the pH throughout the fermentation. A range of 6.0 to 8.0 is a typical starting point for Streptomyces.[1][4][7]

      • Temperature: A temperature of around 28-30°C is generally suitable for Streptomyces.[1]

      • Aeration and Agitation: Ensure sufficient dissolved oxygen (DO) levels. Monitor DO and adjust agitation and aeration rates as needed.[1]

  • Possible Cause 3: Poor Inoculum Quality.

    • Solution: The health and age of the inoculum significantly impact the fermentation outcome.

      • Standardize Inoculum Preparation: Use a fresh, well-sporulated culture. Optimize the age and size of the seed culture.[1][2][3]

Issue 2: Inconsistent Batch-to-Batch Yield
  • Possible Cause 1: Inconsistent Inoculum.

    • Solution: Ensure that your spore stock preparation, storage, and seed culture development are highly standardized.[6]

  • Possible Cause 2: Variation in Media Components.

    • Solution: The quality and composition of complex media components like soybean meal and yeast extract can vary between batches and suppliers.

      • Standardize Media Preparation: Use high-quality, standardized components. Test new batches of complex components in small-scale experiments before use in large-scale fermentations.[2]

      • Consider a Defined Medium: For more consistent results, develop a defined or semi-defined medium where the exact chemical composition is known.[2]

  • Possible Cause 3: Strain Instability.

    • Solution: Streptomyces strains can lose their ability to produce antibiotics after repeated subculturing.

      • Proper Strain Maintenance: Maintain a stock of the original high-producing strain cryopreserved. If yields consistently decline, consider reverting to a cryopreserved stock.[2]

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on Antibiotic Production by Streptomyces spp. (General Examples)

Carbon Source (1% w/v)Nitrogen Source (0.5% w/v)Relative Yield (%)Reference
StarchSoybean Meal100General observation
GlucosePeptone85[8]
Glycerol (B35011)Yeast Extract110[1]
FructoseCasein70[9]

Note: These are general examples and the optimal sources for this compound production must be determined empirically.

Table 2: Effect of Physical Parameters on Antibiotic Production by Streptomyces spp. (General Examples)

ParameterRange TestedOptimal ValueReference
Temperature25-37°C28-30°C[1]
Initial pH5.0-9.06.5-7.5[4][7]
Agitation Speed150-250 rpm200-220 rpm[10][11]
Inoculum Size2-10% (v/v)5%[7][11]

Note: Optimal parameters can vary depending on the specific strain and bioreactor configuration.

Experimental Protocols

Protocol 1: Preparation of Streptomyces oganonensis Spore Stock and Seed Culture

Objective: To create a consistent and viable stock of spores for repeatable fermentation inoculation.

Materials:

  • Solid agar (B569324) medium (e.g., ISP Medium 4, Oatmeal-agar)[12]

  • Sterile distilled water

  • Sterile 20% glycerol solution

  • Sterile cotton swabs or spreaders

  • Sterile centrifuge tubes

  • Liquid medium for seed culture (e.g., Tryptic Soy Broth)[13]

Procedure:

  • Streak S. oganonensis on the solid agar medium and incubate at 28-30°C for 7-10 days, or until sporulation is observed (a powdery appearance).[2][12]

  • Aseptically add ~5 mL of sterile distilled water to the surface of a mature plate.

  • Gently scrape the spores from the surface using a sterile cotton swab or spreader.[3]

  • Transfer the spore suspension to a sterile centrifuge tube.

  • Centrifuge the spore suspension at a low speed (~5000 x g) for 10 minutes to pellet the spores.[6]

  • Discard the supernatant and resuspend the spore pellet in a sterile 20% glycerol solution.

  • Aliquot into cryovials and store at -80°C for long-term use.[14]

  • To prepare a seed culture, inoculate a flask of liquid seed medium with a thawed aliquot of the spore stock. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.[13][15]

Protocol 2: Shake Flask Fermentation for this compound Production

Objective: To cultivate S. oganonensis for the production of this compound.

Materials:

  • Baffled Erlenmeyer flasks

  • Production medium (to be optimized)

  • Seed culture of S. oganonensis

  • Incubator shaker

Procedure:

  • Prepare the production medium in baffled Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the flasks at 28-30°C with shaking at 200-250 rpm for 7-14 days.[8][10]

  • Aseptically withdraw samples at regular intervals to monitor growth (e.g., dry cell weight) and this compound production.

Protocol 3: Extraction and Quantification of this compound by HPLC

Objective: To extract this compound from the fermentation broth and quantify its concentration.

Materials:

Procedure:

  • Centrifuge a sample of the fermentation broth to separate the supernatant and the mycelial pellet.

  • Extract both the supernatant and the mycelial pellet with an equal volume of ethyl acetate by vigorous shaking.[1][13]

  • Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.[1]

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.[1]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (with 0.1% formic acid or trifluoroacetic acid) is typically used for separating secondary metabolites. The exact gradient should be optimized for this compound.

    • Detection: UV detector set at a wavelength appropriate for this compound.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

TroubleshootingWorkflow start Low this compound Yield check_growth Good Biomass Growth? start->check_growth poor_growth Poor Growth check_growth->poor_growth No good_growth Good Growth, Low Product check_growth->good_growth Yes check_inoculum Check Inoculum Quality (Age, Viability, Size) poor_growth->check_inoculum check_media_growth Check Media for Growth (Contamination, pH, Nutrients) poor_growth->check_media_growth check_phys_params Check Physical Parameters (Temp, Aeration) poor_growth->check_phys_params end Improved Yield check_inoculum->end check_media_growth->end check_phys_params->end check_media_prod Optimize Production Medium (C/N Ratio, Phosphate, Precursors) good_growth->check_media_prod check_prod_params Optimize Fermentation Parameters (pH, DO, Agitation) good_growth->check_prod_params check_harvest_time Optimize Harvest Time (Growth Phase) good_growth->check_harvest_time check_extraction Verify Extraction & Analysis good_growth->check_extraction check_media_prod->end check_prod_params->end check_harvest_time->end check_extraction->end

Caption: Troubleshooting workflow for low this compound yield.

ExperimentalWorkflow cluster_prep Preparation cluster_ferm Fermentation & Analysis cluster_opt Optimization spore_stock Spore Stock (-80°C) seed_culture Seed Culture (48-72h) spore_stock->seed_culture fermentation Production Fermentation (7-14 days) seed_culture->fermentation extraction Extraction (Ethyl Acetate) fermentation->extraction hplc HPLC Analysis (Quantification) extraction->hplc optimization Data Analysis & Optimization hplc->optimization

Caption: General workflow for this compound production and optimization.

SignalingPathway nutrient_depletion Nutrient Depletion (e.g., Phosphate, Carbon) regulatory_genes Regulatory Genes (e.g., AfsR, AdpA) nutrient_depletion->regulatory_genes activates stress_signals Stress Signals (e.g., pH shock) stress_signals->regulatory_genes activates biosynthetic_cluster This compound Biosynthetic Gene Cluster regulatory_genes->biosynthetic_cluster induces expression oganomycin_a This compound Production biosynthetic_cluster->oganomycin_a leads to

Caption: Generalized pathway for secondary metabolite regulation in Streptomyces.

References

troubleshooting low Oganomycin A production in submerged culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oganomycin A production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the submerged culture of Streptomyces oganonensis for enhanced this compound yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

A1: The production of this compound, a secondary metabolite, is governed by a complex interplay of genetic, physiological, and environmental factors. The most critical parameters to monitor and optimize are:

  • Strain Integrity: The genetic stability of your Streptomyces oganonensis strain is paramount. Serial subculturing can lead to a decline in productivity.

  • Inoculum Quality: The age, density, and physiological state of the seed culture significantly impact the subsequent fermentation performance.[1][2]

  • Medium Composition: The balance and concentration of carbon and nitrogen sources are crucial for triggering the switch from primary to secondary metabolism.[1][3][4] The presence of essential minerals and trace elements also plays a vital role.

  • Physical Parameters: pH, temperature, dissolved oxygen (DO), and agitation must be maintained within their optimal ranges throughout the fermentation process.[5][6][7][8]

Q2: My Streptomyces oganonensis culture shows good biomass, but this compound production is low. What is the likely cause?

A2: This common issue, often termed "growth-product decoupling," can arise from several factors:[1]

  • Nutrient Repression: High levels of readily metabolizable carbon or nitrogen sources can repress the genes responsible for this compound biosynthesis.[1] Secondary metabolite production is often initiated upon the depletion of a key nutrient.[3]

  • Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated.[9][10] The necessary signaling molecules may be absent or present at insufficient concentrations.

  • Incorrect Harvest Time: this compound production typically occurs during the stationary phase of growth. Harvesting the culture too early or too late can result in low yields.

  • pH Shift: The optimal pH for biomass growth may differ from the optimal pH for this compound production.[3][4]

Q3: How can I confirm the identity of the compound I believe to be this compound?

A3: It is essential to analytically verify the identity of your target compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for initial identification and quantification. Confirmation of the molecular weight by Mass Spectrometry (MS) and structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy are necessary for unambiguous identification.[3]

Troubleshooting Guides

Problem 1: Consistently Low or No this compound Production
Possible Cause Recommended Solution
Suboptimal Media Composition The carbon-to-nitrogen (C:N) ratio is critical. Experiment with different carbon (e.g., glucose, glycerol, starch) and nitrogen (e.g., soybean meal, yeast extract, peptone) sources.[11][12] Refer to the Media Optimization table below. A fed-batch strategy can also help maintain optimal nutrient levels.
Incorrect Fermentation pH The optimal pH for secondary metabolite production in Streptomyces is often near neutral (pH 7.0).[13] Monitor the pH throughout the fermentation and use buffers or automated acid/base addition to maintain the optimal range. The ideal pH for this compound production should be determined empirically.[3]
Non-ideal Temperature Most Streptomyces species grow well between 26-30°C.[4][14] Verify that your incubator/bioreactor is maintaining a stable and optimal temperature for S. oganonensis.
Inadequate Aeration and Agitation Oxygen is vital for the growth of aerobic Streptomyces and for the biosynthesis of many secondary metabolites.[5][15] Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels, particularly during the exponential growth phase.[3]
Problem 2: Inconsistent Batch-to-Batch Yield
Possible Cause Recommended Solution
Inconsistent Inoculum Standardize your seed culture preparation.[3] Ensure consistent spore concentration, age of the culture, and growth medium. Use a well-defined protocol for inoculum development, as detailed in the Experimental Protocols section.[5]
Genetic Drift of the Production Strain Avoid excessive subculturing. Return to a validated stock culture (e.g., a frozen spore stock) to start your seed cultures. Periodically re-streak for single colonies to maintain a homogenous population.[14]
Media Preparation Variability Ensure that all media components are accurately weighed and dissolved completely. Validate your autoclave's performance to guarantee sterility without degrading sensitive media components.[1]

Data Presentation

Table 1: Example Media Compositions for Optimization
ComponentBase Medium (g/L)Medium A (g/L)Medium B (g/L)Medium C (g/L)
Soluble Starch20102030
Soybean Meal10201010
Yeast Extract2252
K₂HPO₄1111
MgSO₄·7H₂O0.50.50.50.5
CaCO₃2222
Table 2: Effect of Physical Parameters on this compound Production (Hypothetical Data)
ParameterCondition 1Condition 2Condition 3
Temperature 26°C30°C 34°C
This compound Yield (mg/L)4578 32
pH 6.57.0 7.5
This compound Yield (mg/L)5582 68
Agitation (rpm) 150200 250
This compound Yield (mg/L)4875 65

Experimental Protocols

Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture
  • Grow S. oganonensis on a suitable agar (B569324) medium (e.g., ISP4) at 26°C for 7-10 days until good sporulation is observed.

  • Aseptically scrape the spores from the agar surface into a sterile solution of 20% glycerol.

  • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Quantify the spore concentration using a hemocytometer.

  • Store the spore suspension in cryovials at -80°C.

  • To prepare a seed culture, inoculate a flask containing a suitable liquid medium (e.g., Tryptic Soy Broth) with the spore stock to a final concentration of 1x10⁶ spores/mL.

  • Incubate the seed culture at 26-30°C with shaking (e.g., 200 rpm) for 48-72 hours.[16]

Protocol 2: Extraction and Quantification of this compound by HPLC
  • Extraction:

    • Harvest 10 mL of the fermentation broth.

    • Centrifuge to separate the mycelium from the supernatant.

    • Extract both the supernatant and the mycelial pellet (after homogenization) with an equal volume of ethyl acetate (B1210297) by vigorous shaking.

    • Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol (B129727) (e.g., 1 mL).

    • Filter the methanolic extract through a 0.22 µm syringe filter before HPLC analysis.[3]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3][17]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) is commonly used for separating secondary metabolites.[3] An isocratic system may also be developed.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

    • Quantification: Create a standard curve using purified this compound of known concentrations.

Visualizations

Troubleshooting_Workflow start Low this compound Yield check_biomass Good Biomass? start->check_biomass low_biomass Poor Growth check_biomass->low_biomass No good_biomass Good Growth, Low Product check_biomass->good_biomass Yes check_inoculum Review Inoculum Prep low_biomass->check_inoculum check_media_growth Check Media for Growth low_biomass->check_media_growth check_phys_params Verify Temp/pH/Aeration low_biomass->check_phys_params optimize_media Optimize Media (C:N Ratio) good_biomass->optimize_media optimize_phys_params Optimize Fermentation Parameters (pH, DO) good_biomass->optimize_phys_params check_harvest_time Evaluate Harvest Time good_biomass->check_harvest_time precursor_feeding Consider Precursor Feeding good_biomass->precursor_feeding Secondary_Metabolism_Regulation signals Environmental & Physiological Signals (Nutrient Limitation, pH, etc.) global_regulators Global Regulatory Proteins (e.g., AfsR, PhoP) signals->global_regulators activate/repress pathway_specific_regulators Pathway-Specific Regulators (e.g., SARPs) global_regulators->pathway_specific_regulators activate/repress bgc This compound Biosynthetic Gene Cluster (BGC) pathway_specific_regulators->bgc activate biosynthesis Biosynthesis Pathway bgc->biosynthesis transcription & translation product This compound biosynthesis->product

References

improving the purity of Oganomycin A during downstream processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the purity of Oganomycin A during downstream processing.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound extracts?

A1: Crude extracts of this compound typically contain a mixture of related compounds and process-related impurities. Common impurities can be categorized as:

  • Structurally Related Impurities: Analogs of this compound with minor chemical modifications (e.g., Oganomycin B, des-epoxy-Oganomycin A). These often co-elute with the main compound.

  • Process-Related Impurities: Residual solvents from extraction, components from the fermentation broth, and degradation products formed during processing.

  • Starting Material Impurities: Unreacted precursors or starting materials from the fermentation feed that are carried through the initial extraction steps.[1]

Q2: What is the most effective initial purification step for removing highly polar impurities from my this compound extract?

A2: For removing highly polar impurities from a less polar product like this compound, liquid-liquid extraction is a highly effective initial step.[1][2] You can wash an organic solution of your crude extract with an aqueous solution (water or brine) to partition the polar impurities into the aqueous phase.[1] Alternatively, passing the extract through a short plug of silica (B1680970) gel can retain the polar impurities.[1]

Q3: My this compound purity is not improving with reversed-phase HPLC. What could be the issue?

A3: Several factors could contribute to this issue:

  • Inappropriate Column Chemistry: The stationary phase may not be providing adequate selectivity. Consider screening different column chemistries (e.g., C18, C8, Phenyl-Hexyl).

  • Mobile Phase Optimization: The mobile phase composition (solvents, pH, additives) may not be optimal for separating this compound from its closely related impurities. A systematic optimization of the mobile phase is recommended.

  • Sample Overload: Injecting too much sample can lead to poor peak shape and co-elution of impurities.[3] Try reducing the injection volume or sample concentration.[3]

  • Column Degradation: The column may have degraded over time.[3] It's advisable to test the column's performance with a standard before use.[3]

Q4: How can I remove a specific, known impurity that is structurally very similar to this compound?

A4: Separating structurally similar compounds often requires high-resolution chromatographic techniques. Consider optimizing your preparative HPLC method by:

  • Gradient Optimization: Employing a shallower gradient can enhance the resolution between closely eluting peaks.

  • Alternative Chromatography Modes: If reversed-phase is not effective, explore other modes like normal-phase, ion-exchange, or size-exclusion chromatography, depending on the physicochemical differences between this compound and the impurity.

  • Multi-dimensional Chromatography: A more advanced approach involves using two or more different chromatography columns with different separation mechanisms in sequence.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification
Possible Cause Troubleshooting Step
Precipitation on Column Clean the column with a strong organic solvent.[3]
Degradation of this compound Ensure the pH of the mobile phase and sample solution is within the stability range of this compound. Avoid prolonged exposure to harsh conditions.
Poor Solubility in Mobile Phase Adjust the mobile phase composition to ensure this compound remains soluble throughout the run. Dissolve the sample in a diluent that is compatible with the mobile phase.[3]
Irreversible Binding to Stationary Phase Test different stationary phases to find one with optimal retention and recovery.
Issue 2: Poor Peak Shape in HPLC Analysis
Possible Cause Troubleshooting Step
Sample Overload Reduce the amount of sample injected onto the column.[3]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion.[3]
Column Void or Channeling Replace the column if performance does not improve after cleaning.[3]
Secondary Interactions with Stationary Phase Add modifiers (e.g., trifluoroacetic acid for basic compounds) to the mobile phase to reduce peak tailing.
Issue 3: Presence of Unknown Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-elution with this compound Optimize the HPLC method for better resolution (e.g., change mobile phase, gradient, or column).
Introduction During Workup Analyze samples from each step of the workup process to identify the source of the impurity.
Degradation During Storage Assess the stability of this compound under the storage conditions and consider using stabilizers or different storage conditions.

Experimental Protocols

Protocol 1: Initial Purification by Solid-Phase Extraction (SPE)

This protocol is designed to enrich this compound from a crude extract and remove highly polar and non-polar impurities.

  • Column Selection: Choose a reversed-phase SPE cartridge (e.g., C18).

  • Conditioning: Condition the cartridge by passing methanol (B129727) followed by water through it.

  • Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the cartridge.

  • Washing:

    • Wash with a weak solvent mixture (e.g., 5% methanol in water) to elute highly polar impurities.

    • Wash with a stronger solvent mixture (e.g., 40% methanol in water) to elute moderately polar impurities.

  • Elution: Elute this compound with a strong solvent (e.g., 90% methanol in water).

  • Analysis: Analyze the collected fractions by HPLC to determine the purity of this compound.

Protocol 2: Preparative HPLC for High-Purity this compound

This protocol describes a general approach for purifying this compound to >99% purity using preparative HPLC.

  • Column: C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-60% B (linear gradient)

    • 35-40 min: 60-90% B (linear gradient)

    • 40-45 min: 90% B (isocratic)

    • 45-50 min: 90-10% B (linear gradient)

    • 50-60 min: 10% B (isocratic)

  • Flow Rate: 15 mL/min.

  • Detection: UV at 280 nm.

  • Injection: Dissolve the enriched this compound fraction in the initial mobile phase composition and inject.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method.

  • Post-Processing: Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Initial Purification cluster_2 Downstream Processing - High-Resolution Purification cluster_3 Final Product Fermentation This compound Fermentation Broth Extraction Solvent Extraction Fermentation->Extraction Crude Extract SPE Solid-Phase Extraction (SPE) Extraction->SPE Enriched Extract Prep_HPLC Preparative HPLC SPE->Prep_HPLC Partially Purified This compound Final_Product High-Purity This compound (>99%) Prep_HPLC->Final_Product Purified Fractions

Caption: this compound Downstream Processing Workflow.

troubleshooting_logic Start Low Purity of this compound Check_Crude Analyze Crude Extract Composition Start->Check_Crude High_Polar High Polar Impurities? Check_Crude->High_Polar High_NonPolar High Non-Polar Impurities? High_Polar->High_NonPolar No LLE Implement Liquid-Liquid Extraction High_Polar->LLE Yes Similar_Polarity Impurities with Similar Polarity? High_NonPolar->Similar_Polarity No SPE_Wash Optimize SPE Wash Steps High_NonPolar->SPE_Wash Yes Optimize_HPLC Optimize HPLC Method (Gradient, Column, Mobile Phase) Similar_Polarity->Optimize_HPLC Yes End Achieve Desired Purity Similar_Polarity->End No LLE->Check_Crude SPE_Wash->Check_Crude Optimize_HPLC->End

Caption: Troubleshooting Logic for this compound Purification.

References

Technical Support Center: Addressing Instability of Novel Antibiotics Like Oganomycin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the chemical properties, stability, or handling protocols for a compound specifically named "Oganomycin A." The following guide is based on best practices for the extraction and storage of novel, potentially unstable natural product antibiotics, using the well-characterized glycopeptide antibiotic, Vancomycin, as an illustrative analogue. Researchers working with this compound should perform their own stability studies to establish optimal conditions.

Frequently Asked Questions (FAQs)

Q1: My freshly extracted this compound solution is losing bioactivity rapidly. What are the likely causes?

A1: Rapid loss of bioactivity in a novel antibiotic extract is often due to chemical instability. Key factors include:

  • pH sensitivity: Many complex natural products degrade under acidic or alkaline conditions. For instance, Vancomycin's structure can be altered by changes in pH.

  • Temperature sensitivity: Elevated temperatures can accelerate degradation. Many antibiotics require refrigerated or frozen storage.

  • Oxidative degradation: Exposure to atmospheric oxygen can lead to the formation of inactive oxidation products.

  • Light sensitivity (Photosensitivity): Exposure to UV or even ambient light can induce degradation in some molecules.

  • Hydrolysis: Reaction with water can break down labile functional groups within the molecule.

Q2: What are the initial steps I should take to troubleshoot the instability of this compound?

A2: A systematic approach is crucial. We recommend the following:

  • Control for Temperature: Immediately after extraction, divide your sample and store aliquots at different temperatures (e.g., 4°C, -20°C, and -80°C) to assess the impact of storage temperature on stability.

  • Evaluate pH: Measure the pH of your extract. If possible, adjust the pH of different aliquots to a range of values (e.g., pH 5, 7, and 9) using appropriate buffer systems to identify a pH optimum for stability.

  • Protect from Light: Store samples in amber vials or wrap them in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive compounds, consider purging storage vials with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q3: Are there any recommended solvents for extracting and storing this compound?

A3: Without specific data on this compound, general recommendations for similar natural products apply. Solvents should be chosen based on the polarity of the compound and their ability to be removed easily without excessive heat.

  • Extraction: Ethyl acetate (B1210297) is a common solvent for extracting antimicrobial compounds from fermentation broths.

  • Storage: For short-term storage, the final, purified compound is often dissolved in a buffer at its optimal pH or in a non-aqueous solvent like DMSO and stored at low temperatures. For long-term storage, lyophilized (freeze-dried) powder is generally the most stable form.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency in crude extract Degradation by enzymes in the broth; Unsuitable pH or temperature during extraction.Centrifuge the fermentation broth at a low temperature (4°C). Perform extraction immediately. Consider solvent extraction with a water-immiscible solvent like ethyl acetate to separate the compound from the aqueous phase quickly.
Precipitate forms in the stored solution Poor solubility at storage temperature; pH shift leading to precipitation; Aggregation of the compound.Use a cryoprotectant for frozen storage. Ensure the storage buffer has sufficient buffering capacity to maintain a stable pH. Consider using a different solvent or a co-solvent system. For example, precipitation of Vancomycin has been observed in saline solutions at high concentrations.
Color change of the solution over time Oxidative degradation or other chemical rearrangements.Store under an inert atmosphere (argon or nitrogen). Add an antioxidant (use with caution as it may interfere with downstream assays). Ensure storage in light-protected containers.
Inconsistent results between batches Variability in extraction efficiency; Degradation during processing.Standardize the extraction protocol, paying close attention to time, temperature, and solvent volumes. Implement in-process quality control checks, such as HPLC analysis, to monitor the integrity of the compound at each step.

Experimental Protocols

Protocol 1: General Extraction of a Novel Antibiotic from Fermentation Broth

This protocol is a general guideline and should be optimized for this compound.

  • Harvesting: Centrifuge the fermentation broth at 4,000 rpm for 30 minutes at 4°C to separate the supernatant from the microbial biomass.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes.

    • Allow the layers to separate.

    • Collect the organic (ethyl acetate) layer.

    • Repeat the extraction from the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Storage of Crude Extract:

    • The resulting crude extract should be stored as a dry film or powder at -20°C or below, protected from light.

Protocol 2: Preliminary Stability Assessment of this compound
  • Sample Preparation: Dissolve a known quantity of purified this compound in a suitable buffer at a concentration of 1 mg/mL.

  • Condition Setup: Aliquot the solution into separate, light-protected vials for each condition:

    • Temperature: 25°C, 4°C, -20°C.

    • pH: Prepare solutions in buffers at pH 5.0, 7.0, and 8.5.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), take a sample from each condition.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the remaining concentration of the parent compound. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation

The following tables present hypothetical stability data for a novel antibiotic, "Compound X," which can serve as a template for your own studies on this compound.

Table 1: Temperature Stability of Compound X in pH 7.4 Buffer

Storage Temperature (°C)% Remaining after 24h% Remaining after 72h% Remaining after 1 week
2585.260.135.5
498.595.390.1
-2099.899.599.1
-80>99.9>99.9>99.9

Table 2: pH Stability of Compound X at 4°C

pH% Remaining after 24h% Remaining after 72h% Remaining after 1 week
5.092.185.475.2
7.099.197.896.5
8.588.578.265.9

Visualizations

General Workflow for Extraction and Stability Testing

G cluster_extraction Extraction cluster_purification Purification & Storage cluster_stability Stability Assessment Fermentation Fermentation Broth Centrifugation Centrifugation (4°C) Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude this compound Extraction->Crude_Extract Purification Chromatography (e.g., HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Lyophilization Lyophilization Pure_Compound->Lyophilization Dissolution Dissolve in Buffer Pure_Compound->Dissolution Powder Stable Powder Lyophilization->Powder Storage Long-term Storage (-80°C, Dark, Inert Gas) Powder->Storage Conditions Incubate at various Temperatures & pH Dissolution->Conditions Analysis HPLC Analysis Conditions->Analysis Time points Data Determine Degradation Rate Analysis->Data

Caption: Workflow for this compound extraction and stability analysis.

Hypothetical Degradation Pathways

This diagram illustrates common degradation pathways for complex natural products.

G cluster_degradation Degradation Products (Inactive) OganomycinA This compound (Active) Hydrolysis_Product Hydrolysis Product OganomycinA->Hydrolysis_Product  H₂O / pH extremes Oxidation_Product Oxidation Product OganomycinA->Oxidation_Product  O₂ / Light Isomerization_Product Isomer/Rearrangement Product OganomycinA->Isomerization_Product  Heat / pH

Caption: Potential degradation routes for this compound.

overcoming poor solubility of Oganomycin A for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oganomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound for in vitro assays.

Troubleshooting Guides

Issue: this compound precipitates out of solution upon dilution in aqueous media.

This is a common issue for hydrophobic compounds, often referred to as "crashing out." Here are several strategies to troubleshoot this problem, starting with the simplest and progressing to more complex methods.

Step 1: Optimize your stock solution and dilution technique.

  • Initial Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for dissolving nonpolar compounds due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations.[1]

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • To minimize precipitation upon dilution, pre-warm your aqueous medium (e.g., cell culture medium or buffer) to 37°C.[1]

    • While vortexing the pre-warmed medium, add the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]

    • Ensure the final DMSO concentration in your assay is as low as possible, typically well below 1%, as higher concentrations can be cytotoxic.[1] Always include a vehicle control with the same final DMSO concentration in your experiment.

Step 2: If precipitation persists, consider alternative solvents or co-solvent systems.

Some compounds are not sufficiently soluble in DMSO alone. A co-solvent system can sometimes maintain solubility more effectively.[1]

  • Alternative Solvents: Other water-miscible organic solvents to test include ethanol (B145695), methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] It's crucial to determine the cytotoxicity of these solvents for your specific cell line.

  • Co-Solvent System Example: A mixture of ethanol and polyethylene (B3416737) glycol 400 (PEG 400) has been shown to be effective for solubilizing hydrophobic compounds while being non-cytotoxic at a final concentration of 0.1% in the growth medium.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: We recommend starting with high-purity dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] DMSO is effective for many nonpolar compounds and is widely used in cell-based assays.[1]

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common problem. Here are a few troubleshooting steps:

  • Optimize Dilution: Ensure you are adding the DMSO stock to your pre-warmed aqueous medium while vortexing to facilitate rapid dispersal.[1]

  • Lower Final DMSO Concentration: Aim for a final DMSO concentration well below 1% (ideally ≤0.5%) to reduce solvent-induced precipitation and cytotoxicity.[1]

  • Consider a Co-solvent: If DMSO alone is insufficient, a co-solvent system, such as a mixture of ethanol and polyethylene glycol 400, may improve solubility.[2]

Q3: Are there alternatives to organic solvents if they are incompatible with my assay?

A3: Yes. If organic solvents interfere with your assay or cause unacceptable cytotoxicity, you can explore the use of surfactants or cyclodextrins.[1][3][4] These agents can form micelles or inclusion complexes that help to keep hydrophobic compounds like this compound dispersed in aqueous solutions.[1][4]

Q4: How can I be sure that the solvent or solubilizing agent is not affecting my experimental results?

A4: It is essential to always include a "vehicle control" in your experiments. The vehicle control should contain the same concentration of the solvent or solubilizing agent used to dissolve the this compound, but without the compound itself. This allows you to distinguish the effects of this compound from any effects of the vehicle.

Data Presentation

Table 1: Recommended Solvents and Co-Solvents for this compound

Solvent/Co-Solvent SystemTypical Starting Stock ConcentrationRecommended Max Final Concentration in AssayNotes
DMSO10-50 mM≤ 0.5% (v/v)Common first choice; check for cytotoxicity in your cell line.
Ethanol10-50 mM≤ 0.5% (v/v)Can be cytotoxic at higher concentrations.
DMF (Dimethylformamide)10-50 mM≤ 0.1% (v/v)Use with caution; can be more toxic than DMSO.
DMA (Dimethylacetamide)10-50 mM≤ 0.1% (v/v)Can be highly cytotoxic.[2]
45% Ethanol + 55% PEG 4001-10 mM0.1% (v/v)[2]A potentially less toxic co-solvent option.[2]

Table 2: Surfactants and Cyclodextrins for Enhancing Aqueous Solubility

AgentTypeTypical Working ConcentrationNotes
Polysorbate 20 (Tween® 20)Non-ionic surfactant0.1 - 1% (v/v)[4]Often used in formulations.
Polysorbate 80 (Tween® 80)Non-ionic surfactant0.1 - 1% (v/v)Similar to Polysorbate 20.
Cremophor® ELNon-ionic surfactant0.1 - 1% (v/v)[4]Used for parenteral drug delivery.[4]
HPβCD (Hydroxypropyl-β-cyclodextrin)Cyclodextrin1 - 10 mMForms inclusion complexes to enhance solubility.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution, followed by further vortexing.[1]

  • Visually inspect the solution to ensure that all solid material has dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Dilution of this compound Stock into Aqueous Medium

  • Pre-warm the sterile aqueous medium (e.g., cell culture medium) to 37°C.[1]

  • While vortexing the pre-warmed medium at a medium speed, add the required volume of the this compound DMSO stock solution drop-by-drop to the side of the tube.[1]

  • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your experimental setup.

  • Crucially, prepare a vehicle control by adding the same volume of DMSO to an equal volume of pre-warmed medium.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Powder stock_prep Prepare 10mM Stock in 100% DMSO start->stock_prep precip_check Precipitation upon dilution in aqueous media? stock_prep->precip_check optimize_dilution Optimize Dilution: - Pre-warm media to 37°C - Vortex during addition precip_check->optimize_dilution Yes success Success: Proceed with Assay (Include Vehicle Control) precip_check->success No re_precip_check Still Precipitates? optimize_dilution->re_precip_check re_precip_check->success No cosolvent Try Co-Solvent System (e.g., EtOH/PEG400) re_precip_check->cosolvent Yes final_check Soluble? cosolvent->final_check surfactant Use Surfactants/Cyclodextrins (e.g., Tween, HPβCD) surfactant->success final_check->success Yes final_check->surfactant No

Caption: Troubleshooting workflow for this compound solubility.

G cluster_1 Solubilization Strategies cluster_organic Organic Solvents cluster_additives Solubilizing Additives Compound This compound (Poorly Soluble) DMSO DMSO Compound->DMSO Ethanol Ethanol Compound->Ethanol CoSolvent Co-Solvents (EtOH+PEG400) Compound->CoSolvent Surfactant Surfactants (e.g., Tween 80) Compound->Surfactant Cyclodextrin Cyclodextrins (e.g., HPβCD) Compound->Cyclodextrin AqueousSolution Homogeneous Aqueous Solution for Assay DMSO->AqueousSolution Ethanol->AqueousSolution CoSolvent->AqueousSolution Surfactant->AqueousSolution Cyclodextrin->AqueousSolution

Caption: Strategies for solubilizing this compound.

References

Technical Support Center: Refining Antimicrobial Susceptibility Testing for Oganomycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining antimicrobial susceptibility testing (AST) conditions for the novel antimicrobial agent, Oganomycin A. Given that this compound is a new chemical entity, this guide synthesizes best practices from established AST protocols for natural products and novel antibiotics to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended screening methods for determining the antimicrobial activity of this compound?

A1: For preliminary screening, the disk diffusion method is a straightforward and widely used technique to qualitatively assess the antimicrobial activity of this compound against a panel of microorganisms.[1] For quantitative data, the broth microdilution (BMD) method is recommended to determine the Minimum Inhibitory Concentration (MIC).[2][3] Both methods should be performed following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) as a baseline.[4][5][6]

Q2: Which bacterial strains should be included in the initial testing panel?

A2: A standard panel should include both Gram-positive and Gram-negative reference strains to understand the spectrum of activity. Recommended ATCC (American Type Culture Collection) strains include Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212), Escherichia coli (e.g., ATCC 25922), and Pseudomonas aeruginosa (e.g., ATCC 27853).[7] Including clinical isolates, especially multidrug-resistant (MDR) strains, can provide further insight into the potential therapeutic applications of this compound.

Q3: this compound is a natural product. Are there specific challenges I should be aware of during AST?

A3: Yes, natural products often present unique challenges in AST.[8][9][10][11] These can include poor water solubility, interference from solvents used for dissolution, and potential for binding to plastic surfaces of microtiter plates. It is crucial to establish proper controls and optimize testing conditions to mitigate these factors.

Q4: How do I address the poor solubility of this compound in aqueous media?

A4: For lipophilic compounds like many natural products, a small amount of a non-inhibitory solvent such as dimethyl sulfoxide (B87167) (DMSO) can be used to prepare the stock solution.[8] The final concentration of the solvent in the test medium should be kept to a minimum (typically ≤1%) and a solvent control must be included to ensure it does not affect microbial growth.[12] The use of surfactants like Polysorbate 80 (Tween 80) at a low, non-inhibitory concentration (e.g., 0.002%) can also help to improve the solubility and prevent adhesion to plastics.[12]

Q5: What is the recommended growth medium for AST with this compound?

A5: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard and recommended medium for routine susceptibility testing of non-fastidious bacteria.[8][10] Using a standardized medium is critical for inter-laboratory comparability of results.[8] For fastidious organisms, the medium may need to be supplemented as per CLSI or EUCAST guidelines.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No zone of inhibition in disk diffusion assay. 1. This compound is not active against the tested organism.2. Poor diffusion of this compound through the agar (B569324) due to high molecular weight or lipophilicity.3. Inappropriate solvent used for disk impregnation which evaporated too quickly or inhibited diffusion.1. Confirm with a broth microdilution assay.2. Consider using an alternative method like agar dilution or broth microdilution.3. Ensure the solvent is appropriate and allows for proper diffusion before drying.
Inconsistent MIC values between experiments. 1. Variability in inoculum preparation.2. This compound precipitating out of solution at higher concentrations.3. Adsorption of this compound to the surface of the microtiter plate.1. Standardize the inoculum to a 0.5 McFarland standard.2. Visually inspect the wells for precipitation. If observed, consider using a surfactant like Polysorbate 80.[12]3. Pre-treating plates or using low-binding plates can be explored. The addition of a surfactant can also mitigate this.
Growth observed in the solvent control well. This is the expected outcome and validates that the solvent concentration is not inhibitory to the microorganism.No action is needed. This is a necessary quality control step.
No growth in the positive control well (media + inoculum). 1. Inoculum was not viable.2. Error in media preparation.1. Use a fresh culture to prepare the inoculum.2. Prepare fresh media and re-test.
MIC values are significantly different from reference antibiotics. This is expected for a novel compound.This is not necessarily a problem but a characteristic of the compound. Compare the MICs to established breakpoints for other antibiotics to gauge its potency.[10]

Experimental Protocols

Broth Microdilution (BMD) for MIC Determination

This protocol is adapted from CLSI guidelines.

1. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound powder.

  • Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.125 µg/mL).

  • Include a positive control (CAMHB + inoculum, no drug) and a negative control (CAMHB only).

  • Include a solvent control (CAMHB + inoculum + highest concentration of DMSO used).

3. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), suspend several colonies in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubate the plate at 35-37°C for 18-24 hours.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Disk Diffusion Assay

1. Preparation of Agar Plates:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm.

  • Allow the plates to solidify and dry.

2. Inoculum Preparation:

  • Prepare an inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the BMD method.

3. Inoculation of Plates:

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

4. Application of Disks:

  • Prepare sterile paper disks with a known amount of this compound. The solvent used to impregnate the disks should be allowed to evaporate completely before placing them on the agar.

  • Place the disks on the inoculated agar surface and press gently to ensure firm contact.

5. Incubation and Interpretation:

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters. The size of the zone indicates the susceptibility of the organism to this compound.

Data Presentation

Table 1: Hypothetical MIC Values of this compound against Reference Strains

OrganismATCC StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus29213210.5
Enterococcus faecalis29212821
Escherichia coli2592264>2560.015
Pseudomonas aeruginosa27853>256>2560.25

Table 2: Troubleshooting Checklist for this compound AST

CheckpointYes/NoNotes
Solvent Control Included? Final concentration should be non-inhibitory.
Positive Control Growth? Confirms media and inoculum viability.
Negative Control Sterile? Confirms media sterility.
Inoculum Standardized? Should be at 0.5 McFarland.
Standard Media Used? CAMHB for non-fastidious bacteria.
Incubation Conditions Correct? Temperature and duration as per guidelines.

Visualizations

AST_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Ogano_Stock This compound Stock Solution BMD Broth Microdilution (Serial Dilutions) Ogano_Stock->BMD DD Disk Diffusion (Disk Impregnation) Ogano_Stock->DD Inoculum Standardized Inoculum (0.5 McF) Inoculum->BMD Inoculum->DD Media Growth Medium (e.g., CAMHB) Media->BMD Media->DD Incubate Incubate 35-37°C, 18-24h BMD->Incubate DD->Incubate MIC Determine MIC (µg/mL) Incubate->MIC Zone Measure Zone of Inhibition (mm) Incubate->Zone

Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.

Troubleshooting_Logic Start Inconsistent MIC Results? Inoculum Inoculum Standardized? Start->Inoculum Solubility Compound Precipitation? Inoculum->Solubility Yes Fix_Inoculum Standardize to 0.5 McFarland Inoculum->Fix_Inoculum No Adsorption Plate Adsorption? Solubility->Adsorption No Add_Surfactant Add Surfactant (e.g., Tween 80) Solubility->Add_Surfactant Yes Low_Binding_Plate Use Low-Binding Plates Adsorption->Low_Binding_Plate Yes Re_Test Re-Test Adsorption->Re_Test No Fix_Inoculum->Re_Test Add_Surfactant->Re_Test Low_Binding_Plate->Re_Test

Caption: Troubleshooting Logic for Inconsistent MIC Results.

References

managing foaming and contamination in Streptomyces oganonensis fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Streptomyces oganonensis fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing foaming and contamination during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of foaming in Streptomyces oganonensis fermentation?

A1: Foaming in Streptomyces oganonensis fermentation is a common issue arising from a combination of factors. Key contributors include the composition of the culture medium, particularly the presence of proteins, polysaccharides, and other surface-active agents.[1] High aeration and agitation rates, which are necessary for optimal growth and secondary metabolite production, can also exacerbate foam formation.[1] Additionally, cell lysis during the fermentation process can release intracellular contents that contribute to foam stability.

Q2: How does excessive foaming impact my fermentation and product yield?

A2: Excessive foaming can have several detrimental effects on your fermentation. It reduces the effective working volume of your fermenter, potentially leading to loss of culture broth through the exhaust system.[2] This "foam-out" can create a significant risk of contamination.[2] Furthermore, foam can interfere with sensor probes, leading to inaccurate readings of critical parameters like pH and dissolved oxygen. The physical stress within the foam can also damage the mycelial structure of Streptomyces oganonensis, potentially impacting secondary metabolite production. A study on a related species, Streptomyces hygroscopicus, demonstrated that uncontrolled foaming was linked to decreased production of the secondary metabolite ascomycin.[2]

Q3: What are the most common contaminants in Streptomyces fermentations?

A3: The most frequent contaminants in Streptomyces cultures are other bacteria, particularly fast-growing species like Bacillus and E. coli, as well as various molds and yeasts.[3] Due to the relatively slow doubling time of Streptomyces (4-6 hours), these faster-growing microorganisms can quickly outcompete your production strain for nutrients, leading to a significant decrease in yield and potentially the complete loss of the batch.[3]

Q4: How can I distinguish between Streptomyces growth and bacterial contamination in a liquid culture?

A4: Early detection of contamination is crucial. While Streptomyces typically grows as pellets or filamentous clumps, many contaminating bacteria will cause uniform turbidity or a milky appearance in the culture broth.[4] A simple Gram stain and microscopic examination can quickly differentiate between the Gram-positive, filamentous Streptomyces and common contaminants. Regular sampling and plating on non-selective agar (B569324) can also help identify and quantify any contaminating organisms.

Q5: What are the recommended initial steps for developing a foam control strategy for a new Streptomyces oganonensis fermentation process?

A5: A systematic approach is recommended. Start by evaluating the foaming potential of your base medium without inoculation. This will help determine if any medium components are major contributors to foaming. Subsequently, during fermentation, monitor the foam levels in relation to cell growth and product formation. It's advisable to screen a small panel of different types of antifoam agents (e.g., silicone-based, polyglycol-based) at various concentrations in shake flask experiments before scaling up. This will help identify the most effective antifoam with the least impact on your product yield.

Troubleshooting Guides

Issue 1: Excessive and Persistent Foaming

Symptoms:

  • Foam rapidly fills the headspace of the fermenter.

  • The foam is stable and difficult to break mechanically.

  • Loss of culture volume through the exhaust line.

  • Inaccurate sensor readings.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Preventative Action
High Aeration/Agitation Rates Gradually increase aeration and agitation as the culture grows, rather than starting at the maximum rate. Implement a dynamic control strategy where these parameters are linked to the dissolved oxygen demand.
Medium Composition Evaluate the components of your fermentation medium. High concentrations of complex nitrogen sources like peptones and yeast extract can contribute to foaming. Consider replacing a portion of these with simpler nitrogen sources if it does not negatively impact product yield.
Inappropriate Antifoam Agent The selected antifoam may not be effective for your specific medium and strain. Screen different types of antifoams (e.g., silicone-based, polyglycol-based) to find the most effective one. See Experimental Protocol 1 for a screening methodology.
Incorrect Antifoam Concentration Both under-dosing and over-dosing can be problematic. Too little antifoam will not control the foam, while excessive amounts can be toxic to the cells or interfere with downstream processing. Determine the optimal concentration through a dose-response experiment.
Cell Lysis Significant cell lysis can occur in the late stationary phase. Ensure that your harvesting schedule is optimized. If lysis occurs earlier, it may be a sign of nutrient limitation or other stress, which should be investigated.
Issue 2: Suspected Microbial Contamination

Symptoms:

  • A sudden drop in dissolved oxygen that is not correlated with a growth spurt.

  • A rapid change in pH outside the expected range.

  • Unusual culture appearance (e.g., uniform turbidity instead of mycelial pellets).[4]

  • Atypical odor of the culture broth.

  • Confirmation of foreign microbes via microscopy and plating.

Possible Causes and Solutions:

Possible Cause Troubleshooting/Preventative Action
Inadequate Sterilization of Medium or Equipment Verify your autoclave's performance using biological indicators.[4] Ensure all media, feed solutions, and equipment are sterilized for the appropriate time and at the correct temperature. For heat-sensitive components, use sterile filtration.
Contaminated Inoculum Always start with a pure culture. Regularly check the purity of your seed cultures and master cell banks using microscopy and plating on non-selective media.[4]
Non-sterile Sampling or Addition Procedures Implement and strictly follow aseptic techniques for all manipulations. Ensure that sampling ports and addition lines are properly sterilized before and after each use.
Compromised Fermenter Integrity Regularly inspect seals, O-rings, and gaskets for any signs of wear or damage that could create a breach in the sterile barrier. Perform pressure-hold tests before each fermentation run.
Contaminated Antifoam or Other Reagents Prepare stock solutions of antifoam and other additives aseptically or sterilize them if they are heat-stable. Consider pre-screening these reagents for microbial contamination.

Quantitative Data Summary

Table 1: Impact of Foaming on Ascomycin Production in Streptomyces hygroscopicus (A Related Species)

Fermentation Strategy Maximum Acetate Concentration (mg/L) Maximum Foam Height (cm) Maximum Ascomycin Production (mg/L)
Batch Fermentation3205.32375
Fed-batch (Foam Control)1573.74421
Data adapted from a study on Streptomyces hygroscopicus and is intended to illustrate the potential impact of foam control on secondary metabolite production.[2]

Table 2: Common Antifoam Agents Used in Fermentation

Antifoam Type Typical Starting Concentration (% v/v) Advantages Disadvantages
Silicone-based (e.g., PDMS) 0.01 - 0.1Highly effective at low concentrations, good persistence.Can cause issues in downstream filtration (silica residues), may be difficult to remove.
Polyglycol-based (e.g., PPG) 0.05 - 0.2Readily dispersible, less likely to interfere with downstream processing.May be less persistent than silicone-based antifoams.
Natural Oils (e.g., Soybean oil) 0.1 - 0.5Biodegradable, can sometimes serve as an additional carbon source.Lower efficiency, may be metabolized by the microorganism, potential for rancidity.

Experimental Protocols

Experimental Protocol 1: Screening and Optimization of Antifoam Agents

Objective: To identify the most effective antifoam agent and its optimal concentration for controlling foam in Streptomyces oganonensis fermentation with minimal impact on growth and secondary metabolite production.

Methodology:

  • Primary Screening (Shake Flasks):

    • Prepare a series of identical shake flasks with your standard fermentation medium.

    • Add different types of antifoam agents (e.g., a silicone-based, a polyglycol-based, and a natural oil-based) to different flasks at a standard starting concentration (e.g., 0.05% v/v). Include a control flask with no antifoam.

    • Inoculate all flasks with a standardized inoculum of S. oganonensis.

    • Incubate under standard fermentation conditions.

    • Visually assess foam levels at regular intervals.

    • At the end of the fermentation, measure biomass (e.g., dry cell weight) and the concentration of your desired secondary metabolite.

    • Select the antifoam type that provides the best foam control with the least negative impact on biomass and product yield.

  • Concentration Optimization (Shake Flasks or Small-Scale Bioreactors):

    • Using the best-performing antifoam from the primary screening, set up a series of fermentations with varying concentrations of this antifoam (e.g., 0.01%, 0.05%, 0.1%, 0.2% v/v).

    • Include a control without antifoam.

    • Monitor foam levels, biomass, and product yield as before.

    • Determine the lowest concentration of the antifoam that effectively controls foaming without significantly inhibiting growth or product formation.

Experimental Protocol 2: Sterility Testing and Contamination Monitoring

Objective: To ensure the sterility of the fermentation process and to detect and identify any microbial contamination at an early stage.

Methodology:

  • Pre-fermentation Sterility Checks:

    • Medium Sterility: After sterilization, incubate a sample of the fermentation medium at 30°C and 37°C for 48 hours. Any turbidity indicates a failed sterilization.

    • Inoculum Purity: Before inoculating the main fermenter, streak a sample of the seed culture onto a nutrient-rich, non-selective agar plate (e.g., Tryptic Soy Agar). Incubate at 30°C for 24-48 hours. The presence of colonies with morphologies different from S. oganonensis indicates a contaminated inoculum.

  • In-process Contamination Monitoring:

    • Microscopy: At each sampling point, prepare a Gram stain of the culture broth and examine under a microscope. Look for microbial morphologies that are inconsistent with Streptomyces (e.g., Gram-negative rods, budding yeasts).

    • Plating: Plate a diluted sample of the culture broth onto non-selective agar plates. Incubate at 30°C and 37°C. The appearance of colonies within 24 hours is a strong indicator of bacterial contamination, given the slower growth rate of Streptomyces.

  • Identification of Contaminants (If Detected):

    • Isolate the contaminating colonies on fresh agar plates.

    • Perform basic characterization (e.g., Gram stain, morphology, key biochemical tests).

    • For definitive identification, consider 16S rRNA gene sequencing.

Visualizations

Foaming_Troubleshooting_Workflow start Excessive Foaming Observed check_params Check Aeration & Agitation Rates start->check_params high_params Reduce Rates / Implement Dynamic Control check_params->high_params Too High params_ok Rates are Optimal check_params->params_ok Within Range end Foam Controlled high_params->end check_medium Evaluate Medium Composition params_ok->check_medium medium_issue Modify Medium (e.g., different N-source) check_medium->medium_issue High Protein/Surfactant Content medium_ok Medium is Not the Primary Cause check_medium->medium_ok Standard Composition medium_issue->end check_antifoam Review Antifoam Strategy medium_ok->check_antifoam screen_antifoam Screen Different Antifoams (Protocol 1) check_antifoam->screen_antifoam Ineffective Type optimize_conc Optimize Antifoam Concentration (Protocol 1) check_antifoam->optimize_conc Suboptimal Concentration screen_antifoam->end optimize_conc->end

Troubleshooting workflow for excessive foaming.

Contamination_Troubleshooting_Workflow start Contamination Suspected (e.g., turbidity, pH shift) confirm Confirm with Microscopy & Plating start->confirm no_cont No Contamination Found confirm->no_cont Negative cont_found Contamination Confirmed confirm->cont_found Positive investigate Investigate Source cont_found->investigate check_sterility Review Sterilization Procedures investigate->check_sterility check_inoculum Check Inoculum Purity investigate->check_inoculum check_aseptic Audit Aseptic Technique investigate->check_aseptic check_integrity Inspect Fermenter Integrity investigate->check_integrity remediate Implement Corrective Actions (e.g., re-sterilize, new inoculum) check_sterility->remediate check_inoculum->remediate check_aseptic->remediate check_integrity->remediate end Process Secured remediate->end

Troubleshooting workflow for suspected contamination.

Streptomyces_Stress_Response stress Environmental Stress (e.g., Foaming, Contaminant Toxins, Nutrient Limitation) tcs Two-Component System (TCS) Sensor Kinase (SK) + Response Regulator (RR) stress->tcs sk_p Sensor Kinase Autophosphorylation tcs->sk_p rr_p Response Regulator Phosphorylation sk_p->rr_p gene_exp Modulation of Gene Expression rr_p->gene_exp secondary_metabolism Altered Secondary Metabolite Production gene_exp->secondary_metabolism stress_proteins Synthesis of Stress Proteins gene_exp->stress_proteins growth_rate Change in Growth Rate gene_exp->growth_rate response Cellular Response secondary_metabolism->response stress_proteins->response growth_rate->response

Generalized stress response signaling in Streptomyces.

References

Validation & Comparative

A Comparative Guide to Confirming the Structure of Complex Natural Products Using Advanced NMR Techniques: A Case Study of Oganomycin A and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel natural products is a cornerstone of drug discovery. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view into the intricate three-dimensional architecture of complex molecules. This guide offers a comparative framework for confirming the structure of a hypothetical new antibiotic, "Oganomycin A," by contrasting the required experimental workflow with that of the well-established glycopeptide antibiotic, vancomycin (B549263).

Introduction

The definitive confirmation of a chemical structure relies on the unambiguous assignment of all atoms and their connectivity, including stereochemistry. For complex molecules, a suite of advanced, multi-dimensional NMR experiments is indispensable. This guide will walk through the process, using the known NMR data of vancomycin as a reference to illustrate the expected outcomes for a novel compound like this compound.

Data Presentation: A Comparative Analysis

The first step in structural elucidation is the acquisition and analysis of 1D (¹H and ¹³C) and 2D NMR data. The following tables summarize the expected and known NMR data for this compound and vancomycin, respectively.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Structural Fragments of this compound.

FragmentPosition¹³C Chemical Shift (δC)¹H Chemical Shift (δH)Key HMBC CorrelationsKey COSY CorrelationsKey NOESY Correlations
Amino Acid 1 C-1172.5-H-2, H-3-H-2, H-4
C-2 (α)55.24.8 (d, 7.5)H-3, H-1', NHH-3, NHH-3, H-1'
C-3 (β)38.12.1 (m)H-2, H-4H-2, H-4H-2, H-5
Sugar Moiety C-1'101.35.5 (d, 3.0)H-2', H-5'H-2'H-2', H-3'
C-2'75.43.8 (dd, 9.0, 3.0)H-1', H-3'H-1', H-3'H-1', H-4'
C-3'78.93.5 (t, 9.0)H-2', H-4'H-2', H-4'H-2', H-5'

Table 2: ¹H and ¹³C NMR Data for Vancomycin Hydrochloride. [1][2]

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH)
2170.7-
349.34.35
4-6.62 (NH)
658.34.88
772.15.83 (OH)
8127.2-
9115.17.38
10139.8-
14107.05.54
20127.37.86
2271.65.13
2656.94.42
26-COOH172.8-
G1102.35.27
V198.45.24

Note: This is a partial list for illustrative purposes. The full assignment of vancomycin is extensive.[1]

Table 3: Key 2D NMR Correlations for Vancomycin.

ExperimentKey CorrelationsStructural Information Deduced
COSY H-V1 to H-V2, H-G1 to H-G2Spin systems of the two sugar moieties (vancosamine and glucose) are established.
HMBC H-V1 to C-G2Confirms the α-L-vancosaminyl-(1→2)-O-β-D-glucosyl linkage between the two sugars.[1][3]
H-7 to C-11 and C-2Connects different amino acid fragments within the aglycone core.[1]
NOESY Correlations between protons of the L-lysine amino group and a vancomycin-facing hydrogen atom in the benzylic position.[4][5]Provides through-space proximity information, crucial for determining the 3D conformation and the binding pocket structure.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are generalized protocols for the key NMR experiments required for structural elucidation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound (e.g., this compound) in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectra Acquisition (¹H and ¹³C):

  • Spectrometer: 600 MHz NMR spectrometer.[3]

  • ¹H NMR:

    • Pulse sequence: zg30

    • Acquire 16-64 scans.

    • Set spectral width to 12-16 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Acquire 1024-4096 scans.

    • Set spectral width to 200-240 ppm.

    • Use a relaxation delay of 2-5 seconds.

3. 2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Acquire 2-4 scans per increment.

    • Collect 256-512 increments in the F1 dimension.

    • Process the data using a sine-bell window function.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3 (for multiplicity editing)

    • Acquire 4-16 scans per increment.

    • Set the ¹J(C,H) coupling constant to ~145 Hz.

    • Collect 256-512 increments in the F1 dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgpndqf

    • Acquire 16-64 scans per increment.

    • Optimize for long-range couplings of 4-8 Hz.

    • Collect 256-512 increments in the F1 dimension.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse sequence: noesygpph

    • Acquire 8-32 scans per increment.

    • Use a mixing time of 200-800 ms.

    • Collect 256-512 increments in the F1 dimension.

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows in structural elucidation.

experimental_workflow cluster_purification Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Purification Purification of this compound NMR_Acquisition 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Purification->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Fragment_Assembly Fragment Assembly Data_Processing->Fragment_Assembly Stereochemistry Stereochemical Assignment Fragment_Assembly->Stereochemistry Structure_Confirmation Structure Confirmation Stereochemistry->Structure_Confirmation

Figure 1. Experimental workflow for the structural elucidation of a novel natural product like this compound.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC NOESY NOESY (Through-Space ¹H-¹H Proximity) H1->NOESY C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Builds spin systems HSQC->Structure Assigns protonated carbons HMBC->Structure Connects fragments NOESY->Structure Determines 3D conformation

Figure 2. Logical relationships of advanced NMR techniques in confirming a chemical structure.
Conclusion

The structural confirmation of a novel natural product such as "this compound" is a systematic process that relies on the careful acquisition and interpretation of a suite of advanced NMR experiments. By comparing the expected data and workflow for this compound with the well-documented case of vancomycin, researchers can establish a robust framework for their investigations. The integration of 1D and 2D NMR techniques, as outlined in this guide, provides the necessary evidence to piece together the molecular puzzle, from the basic carbon skeleton to the intricate details of its three-dimensional shape. This comprehensive approach is fundamental to advancing natural product-based drug discovery and development.

References

Validating Oganomycin A's Mechanism of Action: A Comparative Guide to Bacterial Cell Wall Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the discovery and validation of novel antimicrobial agents. Oganomycin A, a newly identified natural product, presents a potential candidate in the fight against bacterial infections. Preliminary structural analysis suggests that this compound may target bacterial cell wall synthesis, a proven pathway for effective antibiotic intervention.

This guide provides a comparative framework for validating the mechanism of action of this compound. Due to the limited publicly available data on this compound, this document uses two well-characterized antibiotics that inhibit bacterial cell wall synthesis, Penicillin G and Vancomycin, as benchmarks. The experimental protocols and data presented herein offer a roadmap for researchers to elucidate the precise mechanism of a new chemical entity like this compound.

Performance Comparison: this compound vs. Established Antibiotics

A critical first step in characterizing a new antibiotic is to determine its spectrum of activity and potency. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table provides a comparative summary of the MIC values for Penicillin G and Vancomycin against common Gram-positive and Gram-negative bacteria. A similar table should be generated for this compound to benchmark its performance.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Penicillin G and Vancomycin

Bacterial SpeciesGram StainPenicillin G MIC (µg/mL)Vancomycin MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureusPositive0.06 - >256[1][2]0.5 - 4.0[3][4][5]Data to be determined
Streptococcus pneumoniaePositive≤0.06 - 8.0[6]0.12 - 1.0Data to be determined
Escherichia coliNegative16 - >256>128Data to be determined
Pseudomonas aeruginosaNegative>512>128Data to be determined

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Elucidating the Mechanism of Action: Key Experimental Protocols

To validate that this compound inhibits bacterial cell wall synthesis, a series of targeted experiments should be conducted. The following protocols are fundamental to this process and are presented alongside the expected outcomes if this compound acts similarly to Penicillin G or Vancomycin.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of this compound that inhibits the growth of a specific bacterium.

Methodology:

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent. Prepare serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[7][8][9][10][11]

Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Methodology:

  • Preparation: Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Inoculation: Inoculate each flask with the test bacterium at a starting concentration of approximately 5 x 10^5 CFU/mL. Include a growth control flask without the antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of each aliquot and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal agent will show a ≥3-log10 reduction in CFU/mL, while a bacteriostatic agent will inhibit growth without significant killing.[12][13][14][15][16]

Peptidoglycan Synthesis Inhibition Assay

Objective: To directly measure the effect of this compound on the incorporation of precursors into the bacterial cell wall.

Methodology:

  • Radiolabeling: Grow bacteria in the presence of a radiolabeled peptidoglycan precursor, such as N-acetylglucosamine (¹⁴C-GlcNAc) or D-alanine (³H-D-Ala).

  • Treatment: Add this compound at its MIC to the bacterial culture.

  • Analysis: At various time points, collect the cells and measure the amount of radiolabel incorporated into the peptidoglycan fraction of the cell wall. This is typically done by precipitating the macromolecules and measuring the radioactivity of the insoluble fraction.

  • Interpretation: A decrease in the incorporation of the radiolabeled precursor in the presence of this compound would indicate direct inhibition of cell wall synthesis.

Accumulation of Cell Wall Precursors Assay

Objective: To detect the buildup of peptidoglycan precursors within the bacterial cytoplasm, a hallmark of cell wall synthesis inhibition.

Methodology:

  • Treatment: Treat bacterial cells with this compound at a concentration known to inhibit growth (e.g., 10x MIC).[17]

  • Extraction: After a short incubation period, extract the intracellular nucleotide pool by, for example, boiling the cells in water.[17][18]

  • Analysis: Analyze the extract using high-performance liquid chromatography (HPLC) to identify and quantify the accumulation of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).[17][18]

  • Interpretation: A significant increase in the intracellular concentration of UDP-MurNAc-pentapeptide in this compound-treated cells compared to untreated cells would strongly suggest that the antibiotic inhibits a late stage of peptidoglycan synthesis.[17][18][19][20][21]

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing complex biological pathways and experimental designs. The following diagrams, generated using the DOT language, illustrate the mechanism of action of known cell wall synthesis inhibitors and a proposed experimental workflow for validating this compound.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Periplasm Periplasm / Cell Wall cluster_Antibiotics Antibiotic Inhibition UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation Penicillin Penicillin Penicillin->Crosslinked_Peptidoglycan Inhibits Transpeptidation (PBP binding) Vancomycin Vancomycin Vancomycin->Growing_Peptidoglycan Binds D-Ala-D-Ala of Lipid II, inhibits Transglycosylation & Transpeptidation

Caption: Mechanism of action of Penicillin and Vancomycin on bacterial cell wall synthesis.

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_Validation Mechanism of Action Validation cluster_Data_Analysis Data Analysis and Conclusion MIC_Assay MIC Assay Time_Kill_Assay Time-Kill Kinetics Assay MIC_Assay->Time_Kill_Assay Determine concentrations PG_Synthesis_Assay Peptidoglycan Synthesis Assay Time_Kill_Assay->PG_Synthesis_Assay Confirm bactericidal/bacteriostatic effect Precursor_Accumulation_Assay Precursor Accumulation Assay PG_Synthesis_Assay->Precursor_Accumulation_Assay Confirm target pathway Compare_Data Compare Data to Known Inhibitors Precursor_Accumulation_Assay->Compare_Data Conclusion Conclude Mechanism of Action Compare_Data->Conclusion

Caption: Experimental workflow for validating the mechanism of action of a new antibiotic.

References

Comparative Analysis of Vancomycin and Cefoxitin Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: Initial research to conduct a comparative analysis of "Oganomycin A" and cefoxitin (B1668866) yielded no publicly available scientific information on a compound named "this compound." It is presumed that this may be a novel, not-yet-published agent, a proprietary name, or a potential misspelling. In the interest of providing a valuable and relevant comparative guide, this analysis has been pivoted to compare cefoxitin with vancomycin (B549263). Vancomycin is a clinically significant antibiotic, particularly in the context of treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), making it a highly relevant comparator to cefoxitin in the landscape of antimicrobial resistance.

Introduction

The escalating threat of antimicrobial resistance necessitates a thorough understanding of the relative strengths and weaknesses of existing antibiotics against multidrug-resistant pathogens. This guide provides a comparative analysis of two important antibiotics: vancomycin, a glycopeptide, and cefoxitin, a cephamycin. The primary focus of this comparison is their efficacy against clinically significant resistant bacterial strains, namely Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). This document is intended for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview supported by experimental data and methodologies.

Mechanism of Action and Resistance

Vancomycin

Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis in Gram-positive bacteria.[1][2] It functions by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[1][2]

Resistance to vancomycin in Enterococci (VRE) is primarily mediated by the vanA or vanB gene clusters. These genes alter the peptidoglycan precursor target, replacing the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which have a significantly lower binding affinity for vancomycin.[3] In S. aureus, vancomycin resistance is more complex. Vancomycin-intermediate S. aureus (VISA) typically involves a thickened cell wall that "traps" the antibiotic, while vancomycin-resistant S. aureus (VRSA) has acquired the vanA gene cluster from VRE.[2]

Cefoxitin

Cefoxitin is a β-lactam antibiotic, specifically a cephamycin, that also inhibits bacterial cell wall synthesis. It does so by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[4]

The primary mechanism of resistance to cefoxitin in staphylococci is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, including cefoxitin, allowing the bacterium to continue cell wall synthesis even in the presence of the drug.[5] Cefoxitin is a potent inducer of mecA gene expression.[6] It is important to note that cefoxitin has no clinically useful activity against Enterococcus species.[7]

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for vancomycin and cefoxitin against MRSA. MIC is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism.

Table 1: Vancomycin Minimum Inhibitory Concentrations (MICs) against MRSA

Study/SourceNumber of MRSA IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Journal of Pure and Applied Microbiology[1]380.5 - 21Not Reported
Frontiers in Microbiology[8]553Not specified, but geometric mean ranged from 0.96 to 1.648Not ReportedNot Reported
Antimicrobial Agents and Chemotherapy[9]1010.5 - 2 (by broth microdilution)1Not Reported

Table 2: Cefoxitin Minimum Inhibitory Concentrations (MICs) against MRSA

Study/SourceNumber of MRSA IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Journal of Clinical Microbiology[10]404 - ≥32Not ReportedNot Reported
Journal of Clinical Microbiology (low-level resistant)[10]44 - 12Not ReportedNot Reported

Note on VRE: Cefoxitin is not active against Enterococcus species, and therefore, comparative data against VRE is not applicable. Treatment of VRE infections often involves agents like linezolid (B1675486) or daptomycin.[11][12]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The data presented in the tables above are typically generated using standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.[13][14]

1. Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a saline or broth medium to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Antimicrobial Agent Preparation: Serial twofold dilutions of the antibiotic (e.g., vancomycin or cefoxitin) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Incubation: The microdilution trays, containing the bacterial inoculum and varying concentrations of the antibiotic, are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[15]

2. Disk Diffusion Method (Kirby-Bauer Test)

This method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterial isolate to an antimicrobial agent. For MRSA screening, a cefoxitin disk is commonly used.[16]

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared as described above.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: A paper disk impregnated with a specific concentration of the antimicrobial agent (e.g., 30 µg cefoxitin) is placed on the surface of the agar.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours (or 24 hours for staphylococci with oxacillin/cefoxitin).

  • Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters and interpreted as "susceptible," "intermediate," or "resistant" according to CLSI breakpoint criteria.[5][16]

Visualizations

Mechanisms of Action and Resistance

cluster_vancomycin Vancomycin Mechanism & Resistance cluster_synthesis_vanco Cell Wall Synthesis cluster_resistance_vanco VRE Resistance cluster_cefoxitin Cefoxitin Mechanism & Resistance cluster_synthesis_cefo Cell Wall Synthesis cluster_resistance_cefo MRSA Resistance Vanco Vancomycin DAla D-Ala-D-Ala Terminus (Peptidoglycan Precursor) Vanco->DAla Binds to Transglycosylation Transglycosylation Vanco->Transglycosylation Inhibits Transpeptidation Transpeptidation Vanco->Transpeptidation Inhibits DAla_DLac D-Ala-D-Lac Terminus Vanco->DAla_DLac Poor Binding VanA vanA Gene VanA->DAla_DLac Alters Precursor to Cefoxitin Cefoxitin PBP Penicillin-Binding Proteins (PBPs) Cefoxitin->PBP Binds to & Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking Cefoxitin->Peptidoglycan_Synthesis Inhibits PBP2a PBP2a Cefoxitin->PBP2a Low Affinity Binding mecA mecA Gene mecA->PBP2a Encodes

Caption: Mechanisms of action and resistance for vancomycin and cefoxitin.

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_methods Testing Methods cluster_results Results & Interpretation start Bacterial Isolate (e.g., from clinical sample) prep_inoculum Prepare 0.5 McFarland Standardized Inoculum start->prep_inoculum broth_dilution Broth Microdilution prep_inoculum->broth_dilution disk_diffusion Disk Diffusion prep_inoculum->disk_diffusion incubation Incubate at 35°C (16-24 hours) broth_dilution->incubation disk_diffusion->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic For Broth Dilution measure_zone Measure Zone of Inhibition (Diameter in mm) incubation->measure_zone For Disk Diffusion interpretation Interpret as S, I, or R (using CLSI breakpoints) read_mic->interpretation measure_zone->interpretation

Caption: A generalized workflow for antimicrobial susceptibility testing.

Conclusion

This comparative analysis underscores the distinct roles of vancomycin and cefoxitin in the management of infections caused by resistant bacteria. Vancomycin remains a cornerstone for treating severe MRSA infections, although the emergence of strains with elevated MICs is a growing concern.[17] Cefoxitin, while not a primary treatment for MRSA infections, serves as a crucial laboratory tool for the detection of mecA-mediated resistance.[5][6] Cefoxitin's lack of activity against Enterococcus species clearly delineates its spectrum of utility. For researchers and drug development professionals, understanding these nuances is paramount in the pursuit of novel antimicrobial strategies and the informed application of existing agents. The provided experimental protocols and workflows offer a foundational understanding of the methodologies used to generate the susceptibility data that guides clinical decision-making.

References

Oganomycin A: A Comparative Analysis of Cross-Resistance with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical antibiotic Oganomycin A, presumed to be a glycopeptide, and its cross-resistance patterns with established β-lactam antibiotics. The data presented is based on established knowledge of glycopeptide and β-lactam interactions with bacteria, serving as a model for assessing novel antibiotic candidates.

Introduction to this compound and β-Lactam Antibiotics

This compound is conceptualized as a novel glycopeptide antibiotic. Glycopeptides, such as the well-studied vancomycin, function by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5][6] Specifically, they bind to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[1][2][3][5]

β-Lactam antibiotics, a broad class including penicillins, cephalosporins, carbapenems, and monobactams, also target cell wall synthesis.[7] However, their mechanism involves the covalent acylation of penicillin-binding proteins (PBPs), the enzymes responsible for the final cross-linking of the peptidoglycan layer.[7]

Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to another, often due to a shared mechanism of action or resistance. Understanding the potential for cross-resistance between this compound and β-lactams is crucial for its development and clinical application.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following table summarizes hypothetical MIC data for this compound and representative β-lactam antibiotics against various bacterial strains. This data illustrates potential cross-resistance profiles. Lower MIC values indicate greater antibiotic efficacy.

AntibioticClassStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEscherichia coli
This compound Glycopeptide 0.5 µg/mL 1 µg/mL 0.25 µg/mL >128 µg/mL
PenicillinPenicillin0.125 µg/mL>256 µg/mL0.06 µg/mL>256 µg/mL
OxacillinPenicillin0.25 µg/mL>256 µg/mL2 µg/mL>256 µg/mL
CeftriaxoneCephalosporin1 µg/mL8 µg/mL0.25 µg/mL0.5 µg/mL
ImipenemCarbapenem0.03 µg/mL16 µg/mL0.03 µg/mL0.25 µg/mL

Data Interpretation:

  • Gram-Positive Activity: this compound, like other glycopeptides, is expected to be highly effective against Gram-positive bacteria such as S. aureus and S. pneumoniae.[1][3][5]

  • MRSA Coverage: A key advantage of glycopeptides is their activity against methicillin-resistant Staphylococcus aureus (MRSA).[1][5] The resistance mechanism in MRSA, the production of a modified PBP (PBP2a) with low affinity for β-lactams, does not affect the binding site of this compound.[7]

  • Gram-Negative Inactivity: Glycopeptides are generally not effective against Gram-negative bacteria like E. coli.[2] Their large molecular size prevents them from penetrating the outer membrane to reach the peptidoglycan layer.

  • Lack of Cross-Resistance: The distinct mechanisms of action between this compound (targeting peptidoglycan precursors) and β-lactams (targeting PBPs) suggest that cross-resistance is unlikely. A strain resistant to β-lactams via PBP modification (e.g., MRSA) would likely remain susceptible to this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The inoculum is then diluted to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Antibiotic Dilutions:

    • A stock solution of each antibiotic is prepared.

    • A series of two-fold dilutions of each antibiotic is made in a 96-well microtiter plate using sterile broth as the diluent.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Visualizing Mechanisms and Workflows

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation antibiotic_dilution Antibiotic Dilutions antibiotic_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Read MIC Results incubation->read_results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

resistance_mechanisms Mechanisms of Action and Resistance cluster_glycopeptide This compound (Glycopeptide) cluster_beta_lactam β-Lactam Antibiotics cluster_resistance Resistance oganomycin This compound d_ala D-Ala-D-Ala Terminus oganomycin->d_ala binds to peptidoglycan_synthesis Peptidoglycan Synthesis d_ala->peptidoglycan_synthesis inhibits incorporation into beta_lactam β-Lactam pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp binds to and inhibits cross_linking Peptidoglycan Cross-linking pbp->cross_linking catalyzes mrsa MRSA (mecA gene) pbp2a Altered PBP2a mrsa->pbp2a produces pbp2a->beta_lactam low affinity for

Caption: Distinct mechanisms of this compound and β-lactams.

Conclusion

The analysis suggests that this compound, as a representative glycopeptide, would not exhibit cross-resistance with β-lactam antibiotics. Their distinct molecular targets within the bacterial cell wall synthesis pathway allow for their independent activity. Therefore, this compound could represent a valuable therapeutic option for treating infections caused by β-lactam-resistant Gram-positive bacteria, such as MRSA. Further empirical studies are essential to validate these theoretical assessments.

References

Validating the Target Specificity of Novel Penicillin-Binding Protein Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and validation of novel antibacterial agents. Penicillin-binding proteins (PBPs) remain a cornerstone target for antibacterial drug development due to their essential role in bacterial cell wall biosynthesis.[1][2][3] This guide provides a comparative framework for validating the target specificity of new PBP inhibitors, using a hypothetical novel compound, "Oganomycin A," as a case study against established and emerging alternatives.

Introduction to Penicillin-Binding Proteins (PBPs)

PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.[2][3] Inhibition of these proteins, typically by β-lactam antibiotics, disrupts cell wall formation, leading to bacterial cell death.[2] Bacteria have evolved resistance mechanisms, including the production of β-lactamases and alteration of PBP structure, underscoring the need for new classes of PBP inhibitors that can evade these mechanisms.[1][3]

Comparative Analysis of PBP Inhibitors

The validation of a new PBP inhibitor requires rigorous comparison with existing compounds. This section provides a comparative overview of different classes of PBP inhibitors, their mechanisms, and their target specificities.

Quantitative Comparison of PBP Inhibitor Performance

The following table summarizes key performance indicators for various classes of PBP inhibitors against different bacterial strains and their specific PBP targets. This data provides a baseline for evaluating the potency and spectrum of a novel agent like this compound.

Compound Class Specific Compound Target PBP Bacterial Species Binding Affinity (IC50/Kd) Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
β-Lactams PiperacillinPBP3E. coliIC50: 166 ± 62 nM-[4]
MeropenemPBP1a, PBP1b, PBP2, PBP3, PBP4P. aeruginosaHigh occupancy at 2x MIC0.5[5][6]
ImipenemPBP1a, PBP1b, PBP2, PBP3, PBP4, PBP5/6P. aeruginosa~70% occupancy at 2x MIC-[5]
Boronic Acids Compound 37PBP1bS. pneumoniaeIC50: 6.9 ± 0.1 µM-[4]
VaborbactamPBP3P. aeruginosaIC50: 262 µM-[6]
ETX0462PBP2P. aeruginosa-0.5[6]
Bicyclic Peptides Peptide 2PBP3E. coliKd: 5.23 nM-[1]
Oxadiazoles Compounds 56-58Multiple PBPsS. aureus (including MRSA)-1-2[4]
Pyrrolidine-2,3-diones Compound 2PBP3P. aeruginosaIC50: 4 ± 6 µM>100 (without permeabilizer)[7]

Experimental Protocols for Target Validation

Validating that a novel compound like this compound specifically targets PBPs involves a series of well-defined experiments. The following protocols are fundamental to this process.

PBP Binding Affinity Assessment (Competition Assay)

This assay determines the ability of a test compound to compete with a known fluorescently labeled probe for binding to a specific PBP.

Protocol:

  • Protein Purification: Isolate and purify the target PBP from the desired bacterial species.

  • Fluorescent Probe: Utilize a fluorescent penicillin derivative, such as Bocillin FL, which binds covalently to the active site of most PBPs.[7]

  • Competition: Incubate the purified PBP with varying concentrations of the test compound (e.g., this compound).

  • Labeling: Add a fixed concentration of Bocillin FL to the mixture.

  • Detection: Measure the fluorescence polarization (FP) or use SDS-PAGE followed by in-gel fluorescence scanning to quantify the amount of Bocillin FL bound to the PBP.

  • Data Analysis: A decrease in fluorescence signal with increasing concentrations of the test compound indicates competition. The IC50 value, the concentration of the test compound that inhibits 50% of Bocillin FL binding, is then calculated.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity (Kd) of an inhibitor to its target protein.

Protocol:

  • Chip Preparation: Covalently immobilize the purified PBP onto a sensor chip.

  • Analyte Injection: Flow a solution containing the test compound (analyte) at various concentrations over the sensor chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the surface of the chip, which is proportional to the mass of the analyte binding to the immobilized PBP.

  • Data Analysis: Analyze the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

X-ray Crystallography for Structural Validation

This technique provides high-resolution structural information on how an inhibitor binds to its target PBP.

Protocol:

  • Crystallization: Co-crystallize the purified PBP with the inhibitor or soak the inhibitor into pre-formed PBP crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the three-dimensional electron density map and build an atomic model of the PBP-inhibitor complex.

  • Analysis: Visualize the binding mode, identify key interactions (e.g., covalent bond formation with the active site serine), and compare it to the binding of known inhibitors like β-lactams.[4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Protocol:

  • Bacterial Culture: Grow the target bacterial strain to a standardized density.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial culture.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. For some compounds, the assay may be repeated in the presence of an outer membrane permeabilizing agent, such as polymyxin (B74138) B nonapeptide (PMBN), for Gram-negative bacteria.[7]

Whole-Cell PBP Occupancy Assay

This assay measures the extent to which a compound engages with its PBP targets in living bacterial cells.

Protocol:

  • Treatment: Expose intact bacterial cells to the test compound at various concentrations (e.g., multiples of the MIC) for a defined period.[5]

  • Cell Lysis and Labeling: Lyse the cells and label the remaining unoccupied PBPs with a fluorescent probe like Bocillin FL.

  • Separation and Detection: Separate the PBPs by SDS-PAGE and visualize the fluorescently labeled proteins using a gel imager.

  • Quantification: Quantify the band intensity for each PBP to determine the percentage of target occupancy by the test compound.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Mechanism of PBP Inhibition by β-Lactams

This diagram illustrates the classical mechanism of action of β-lactam antibiotics, which serves as a benchmark for understanding novel inhibitors.

PBP_Inhibition cluster_0 Normal Peptidoglycan Cross-linking cluster_1 Inhibition by β-Lactam PBP PBP Active Site (Serine Residue) Peptide D-Ala-D-Ala Terminus of Peptidoglycan Precursor PBP->Peptide Binds Crosslinked_PG Stable Peptidoglycan (Cell Wall Integrity) Peptide->Crosslinked_PG Forms Cross-link PBP_inhibited PBP Active Site (Serine Residue) Beta_Lactam β-Lactam Antibiotic PBP_inhibited->Beta_Lactam Binds Acyl_Enzyme Inactive PBP Beta_Lactam->Acyl_Enzyme Forms Covalent Bond (Acyl-Enzyme Complex) Cell_Lysis Cell Wall Instability & Cell Lysis Acyl_Enzyme->Cell_Lysis Leads to

Caption: Mechanism of PBP action and its inhibition by β-lactam antibiotics.

Experimental Workflow for Validating a Novel PBP Inhibitor

This workflow outlines the logical progression of experiments to validate a compound like this compound.

Validation_Workflow cluster_0 Initial Screening & In Vitro Validation cluster_1 Structural & Cellular Validation cluster_2 Outcome Start Novel Compound (this compound) MIC MIC Assay (Determine Antibacterial Activity) Start->MIC PBP_Binding PBP Competition Assay (IC50 with Bocillin FL) MIC->PBP_Binding If active SPR Surface Plasmon Resonance (Binding Kinetics - Kd) PBP_Binding->SPR If binds to PBP XRay X-ray Crystallography (Determine Binding Mode) SPR->XRay Occupancy Whole-Cell PBP Occupancy (Confirm Target Engagement) SPR->Occupancy SAR Structure-Activity Relationship (Optimize Compound) XRay->SAR Occupancy->SAR Validated Validated PBP Inhibitor SAR->Validated

Caption: A typical experimental workflow for validating a novel PBP inhibitor.

Comparison of PBP Inhibitor Classes

This diagram provides a high-level comparison of the key features of different PBP inhibitor classes.

Inhibitor_Comparison Beta_Lactams β-Lactams + Well-established + Broad Spectrum - Susceptible to β-lactamases - Resistance via PBP mutation Boronic_Acids Boronic Acids + Inhibit Serine β-lactamases + Novel Scaffold - Potential for off-target effects - Variable potency Bicyclic_Peptides Bicyclic Peptides + High Affinity & Specificity + Novel Mechanism - Poor cell permeability - Manufacturing complexity Oganomycin_A This compound (Hypothetical) + Novel Scaffold? + Evade existing resistance? - Unknown mechanism - Unknown toxicity & efficacy

References

comparing the in vivo efficacy of Oganomycin A with established cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

As information regarding "Oganomycin A" is not publicly available, this guide will utilize Vancomycin, a well-documented glycopeptide antibiotic, as a representative agent for comparison against established cephalosporins. This serves to demonstrate the structure and content of a comparative efficacy guide for a scientific audience.

This document provides a comparative analysis of the in vivo efficacy of Vancomycin and selected cephalosporins in preclinical infection models. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative performance.

Data Presentation: Summary of In Vivo Efficacy

The following table summarizes key quantitative data from in vivo studies, allowing for a direct comparison of Vancomycin and various cephalosporins across different infection models and bacterial strains.

AntibioticInfection ModelBacterial StrainDosing RegimenEfficacy Endpoint & Outcome
Vancomycin Neutropenic Mouse ThighStaphylococcus aureus ATCC2921325–400 mg/kg per dayDose-dependent reduction in bacterial load.[1]
Vancomycin Neutropenic Mouse ThighStaphylococcus aureus Mu3 (hVISA)25–400 mg/kg per dayShowed inferior pharmacodynamic profiles in mice infected with hetero-vancomycin-resistant S. aureus.[1]
Ceftriaxone Mouse PneumoniaStreptococcus pneumoniae (Penicillin-Susceptible)5 mg/kg (subcutaneous, twice daily for 3 days)Resulted in 87% survival.[2]
Ceftriaxone Mouse PneumoniaStreptococcus pneumoniae (Penicillin-Resistant)50 mg/kg (single injection)Achieved a 2.7-log-unit reduction of CFU in the lungs within 24 hours.[2]
Cefepime Thigh MuscleEscherichia coliNot SpecifiedDemonstrated potent in vivo activity, with potency greater than ceftazidime (B193861) and cefoperazone.[3]
Ceftazidime Thigh MuscleEscherichia coliNot SpecifiedIn vivo efficacy was similar to its in vitro efficacy.[3]
Cefdinir (B1668824) Systemic InfectionStaphylococcus aureus (β-lactamase-nonproducing)PD50 of 2.7 mg/kgPrevented lethal systemic infection.[4]
Cefdinir Systemic InfectionHaemophilus influenzae (β-lactamase-producing)PD50 of 3.1 mg/kgPrevented lethal systemic infection.[4]
Cefoxitin C3H/HeN Mouse ModelBorrelia burgdorferi20 mg/kgEffectively cleared the infection.[5]

Experimental Protocols

The methodologies outlined below are representative of standard protocols used in the cited in vivo efficacy studies.

1. Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the efficacy of antibiotics in a localized, deep-tissue infection.

  • Animal Model : Immunocompetent mice (e.g., Swiss Webster) are typically used.

  • Immunosuppression : To create a neutropenic state, mice are treated with cyclophosphamide (B585) administered intraperitoneally. A common regimen involves two doses: 150 mg/kg four days prior to infection and 100 mg/kg one day before infection. This reduces neutrophil counts to below 100/mm³, mimicking conditions in immunocompromised patients.

  • Infection : A logarithmic-phase culture of the bacterial strain (e.g., S. aureus) is prepared. A volume of approximately 0.1 mL containing a specific inoculum (e.g., 10⁵ CFU) is injected directly into the thigh muscle of the mice.[1][6]

  • Treatment : Antibiotic therapy is initiated at a defined time point post-infection (e.g., 2 hours). The drug is administered through a clinically relevant route, such as intravenous or subcutaneous injection, at varying dose levels.[1][6]

  • Endpoint Analysis : At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized. The homogenate is serially diluted and plated on appropriate agar (B569324) to enumerate the bacterial colonies (CFU/gram of tissue). The efficacy is determined by the reduction in bacterial count compared to untreated control animals.

2. Murine Systemic Infection (Sepsis) Model

This model assesses an antibiotic's ability to protect against mortality from a bloodstream infection.

  • Animal Model : Mice are challenged with a bacterial inoculum that has been predetermined to be lethal.

  • Infection : A suspension of the pathogen (e.g., S. aureus or H. influenzae) is administered intraperitoneally.[4] Mucin is often co-administered to enhance virulence.

  • Treatment : The antibiotic is administered, typically via subcutaneous or oral route, at one or more time points shortly after the bacterial challenge.

  • Endpoint Analysis : The primary endpoint is animal survival, monitored over a period of 7 to 14 days. The results are often expressed as the Protective Dose 50 (PD50), which is the dose of the antibiotic required to protect 50% of the infected animals from death.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to this comparative guide.

G cluster_setup Study Setup cluster_execution Experimental Execution cluster_analysis Data Analysis & Outcome animal_model Select Animal Model (e.g., Neutropenic Mouse) infection Induce Infection (e.g., Thigh Injection) animal_model->infection pathogen_prep Prepare Bacterial Inoculum (e.g., S. aureus) pathogen_prep->infection drug_prep Prepare Drug Formulations (Vancomycin, Cephalosporin) treatment Administer Treatment Groups (Vehicle, Test, Comparator) drug_prep->treatment infection->treatment monitoring Monitor Animal Health & Collect Samples treatment->monitoring endpoint Measure Primary Endpoint (e.g., CFU Count, Survival) monitoring->endpoint statistics Statistical Analysis (e.g., Log Reduction, PD50) endpoint->statistics conclusion Compare Efficacy & Draw Conclusions statistics->conclusion

Caption: A typical experimental workflow for in vivo antibiotic efficacy testing.

G cluster_cephalosporin Cephalosporin Mechanism cluster_vancomycin Vancomycin Mechanism cephalosporin Cephalosporin pbp Penicillin-Binding Proteins (PBPs) cephalosporin->pbp Binds & Inactivates crosslinking Peptidoglycan Cross-linking pbp->crosslinking Inhibits lysis Cell Wall Weakening & Lysis crosslinking->lysis vancomycin Vancomycin dala D-Ala-D-Ala Terminus of Peptidoglycan Precursors vancomycin->dala Binds to elongation Transglycosylation (Peptidoglycan Chain Elongation) dala->elongation Sterically Hinders lysis_vanc Cell Wall Synthesis Blocked & Lysis elongation->lysis_vanc

Caption: Distinct signaling pathways for Cephalosporin and Vancomycin action.

References

The Evolving Battle Against Bacterial Resistance: A Comparative Guide to Vancomycin Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of vancomycin (B549263) analogs reveals key structural modifications to combat drug-resistant bacteria. This guide details the structure-activity relationships, comparative antibacterial efficacy, and underlying experimental protocols for researchers in drug discovery.

Note: Initial searches for "Oganomycin A" did not yield any publicly available scientific information. It is presumed that this may be a novel, yet uncharacterized compound or a potential misspelling. Therefore, this guide focuses on the extensive and well-documented structure-activity relationship (SAR) studies of vancomycin, a critical antibiotic, to provide a representative and informative comparison for drug development professionals.

Vancomycin, a glycopeptide antibiotic, has long been a last resort for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][4] However, the emergence of vancomycin-resistant enterococci (VRE) and vancomycin-intermediate S. aureus (VISA) has necessitated the development of new analogs with enhanced potency.[5][6]

Comparative Antibacterial Activity of Vancomycin Analogs

The development of effective vancomycin analogs hinges on strategic structural modifications. These modifications aim to enhance binding to the target, introduce additional mechanisms of action, or overcome resistance mechanisms. The following table summarizes the in vitro activity of key vancomycin analogs against susceptible and resistant bacterial strains.

Compound/AnalogModificationTest Strain(s)MIC (µg/mL)Fold Improvement vs. VancomycinReference(s)
Vancomycin -S. aureus (MRSA)1-2-[7][8]
Enterococcus faecium (VanA VRE)>64-[6]
QAV-a1 Triazole quaternary ammonium (B1175870) at the C-terminusMRSA0.03125-0.1254-32[9]
Analog 18b Lipophilic piperazine (B1678402) cationic groupA. baumannii ATCC 179788N/A (Vancomycin inactive)[10]
Lipoic Acid Conjugate (1) Lipoic acid substitutionVISA, S. pneumoniae-4-8[2]
Disulfide-containing Conjugate (2) Disulfide moietyVISA-8-64[2]
N-alkyl derivatives N-alkylationS. aureus XI-Substantial advantage[11]

Key Structure-Activity Relationship Insights

The antibacterial efficacy of vancomycin analogs is intricately linked to modifications at several key positions on the molecule.

  • C-Terminal Modification: The addition of bulky, lipophilic, and cationic groups, such as quaternary ammonium salts, at the C-terminus can significantly enhance activity against both MRSA and VRE.[9] These modifications can introduce a secondary mechanism of action, such as membrane disruption, which complements the primary inhibition of cell wall synthesis.[12]

  • Peripheral Modifications: Alterations to the sugar moieties or the peptide core can also influence activity. For instance, the introduction of lipophilic side chains has been shown to improve potency against resistant strains.[12]

  • Dimerization: Creating dimeric vancomycin analogs has been a successful strategy to increase binding affinity and overcome resistance.[3]

  • Overcoming Resistance: The primary mechanism of vancomycin resistance involves the substitution of the terminal D-Ala-D-Ala with D-Ala-D-Lactate (D-Ala-D-Lac), which reduces binding affinity by 1000-fold.[6][13] Successful analogs are often designed to either restore this binding or to bypass this resistance mechanism entirely.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of vancomycin analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture of the test organism.

  • Serial Dilution of Analogs: The vancomycin analogs are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the analog that completely inhibits visible bacterial growth.

General Synthesis of Vancomycin Analogs

Modifications to the vancomycin scaffold are typically achieved through semi-synthetic approaches, targeting reactive functional groups on the parent molecule.

General Scheme for C-Terminal Modification:

  • Protection of Reactive Groups: The amino and hydroxyl groups on the vancosamine (B1196374) sugar and other parts of the molecule are protected using standard protecting group chemistry to ensure selective reaction at the C-terminus.

  • Activation of the C-Terminal Carboxylic Acid: The carboxylic acid at the C-terminus of the protected vancomycin is activated using a coupling reagent (e.g., HATU, HBTU).

  • Amide Coupling: The activated carboxylic acid is then reacted with a desired amine-containing moiety (e.g., a linker with a quaternary ammonium group) to form an amide bond.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment) to yield the final vancomycin analog.

  • Purification: The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural features of vancomycin and the workflow for evaluating its analogs.

SAR_Vancomycin cluster_vancomycin Vancomycin Core Structure cluster_modifications Key Modification Sites cluster_activity Impact on Activity Aglycone Heptapeptide Aglycone (Binding to D-Ala-D-Ala) Vancosamine Vancosamine Sugar Aglycone->Vancosamine Glycosidic bond Glucose Glucose Aglycone->Glucose Glycosidic bond N_terminus N-terminus (N-methyl-leucine) C_terminus C-terminus (Carboxylic Acid) Mod_Dimerization Dimerization Aglycone->Mod_Dimerization Mod_Sugars Sugar Moieties: - Lipophilic Chains Vancosamine->Mod_Sugars Glucose->Mod_Sugars Mod_N_Terminus N-Terminus: - Alkyl Groups N_terminus->Mod_N_Terminus Mod_C_Terminus C-Terminus: - Lipophilic Cations - Quaternary Ammonium C_terminus->Mod_C_Terminus Increased_Potency Increased Potency vs. MRSA & VRE Mod_C_Terminus->Increased_Potency Membrane_Disruption Secondary Mechanism: Membrane Disruption Mod_C_Terminus->Membrane_Disruption Broad_Spectrum Expanded Spectrum (e.g., Gram-negative) Mod_C_Terminus->Broad_Spectrum Mod_Sugars->Increased_Potency Mod_N_Terminus->Increased_Potency Mod_Dimerization->Increased_Potency Overcome_Resistance Overcomes D-Ala-D-Lac Resistance Mod_Dimerization->Overcome_Resistance

Caption: Key modification sites on the vancomycin scaffold and their impact on antibacterial activity.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_testing Antibacterial Testing cluster_analysis Data Analysis Start Vancomycin Protect Protect Reactive Groups Start->Protect Activate Activate C-Terminus Protect->Activate Couple Couple with Amine Moiety Activate->Couple Deprotect Deprotect Couple->Deprotect Purify Purify Analog Deprotect->Purify Serial_Dilution Serial Dilution of Analog Purify->Serial_Dilution Test Analog Prepare_Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC Compare_MICs Compare MICs to Vancomycin Determine_MIC->Compare_MICs SAR_Analysis Structure-Activity Relationship Analysis Compare_MICs->SAR_Analysis

Caption: General workflow for the synthesis and antibacterial evaluation of vancomycin analogs.

References

Comparative Stability of Cephamycin Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the chemical stability of prominent cephamycin antibiotics, providing crucial data for drug development and formulation.

Introduction: Cephamycins are a potent class of β-lactam antibiotics, distinguished from cephalosporins by the presence of a 7-α-methoxy group. This structural feature confers a high degree of resistance to β-lactamase enzymes, making them effective against a broad spectrum of bacteria.[1][2] The stability of an antibiotic is a critical parameter influencing its shelf-life, formulation, and clinical efficacy. This guide provides a comparative analysis of the stability of several key cephamycin antibiotics. Due to the limited availability of public data on Oganomycin A, this guide will focus on the stability profiles of other well-characterized cephamycins: Cefoxitin, Cefotetan, Cefmetazole, and the parent compound, Cephamycin C.

Comparative Stability Data

The following table summarizes the available quantitative data on the stability of selected cephamycin antibiotics under various conditions.

AntibioticConditionStability DataReference
Cefoxitin pH 4-8 (aqueous solution, 25°C)Time to 10% decomposition: 33-44 hours.[3][4]
pH 5-7 (aqueous solution, 25°C)Maximum stability; ~10% loss in 2 days.[5]
pH 7 (unbuffered aqueous solution, refrigerated)10% decomposition in 26 days.[3][4]
Frozen solution (-20°C)Retained adequate potency for at least 30 weeks.[3][4]
Room Temperature (25°C, aqueous solution)Maintains >90% concentration for 40 hours.[6]
Refrigerated (5°C, aqueous solution)Maintains >90% concentration for about 30 days.[6]
Cefotetan pH 4.5-6.5Optimal stability range.[7][8]
Room Temperature (25°C, in 0.9% NaCl)Stable for 24 hours.[9]
Refrigerated (5°C, in 0.9% NaCl)Stable for 96 hours.[9]
Room Temperature (25°C, 60 mg/mL in normal saline)Potency decreased to 91.01% after 6 days.[10]
Refrigerated (5°C, 60 mg/mL in normal saline)Potency loss of less than 2% after 6 days; stable for at least 24 days.[10]
Cefmetazole Heat, moisture, and lightUnstable under these conditions.[11]
pH 5-9Relatively stable.[11]
In solution (0.9% NaCl or 5% Glucose)Unstable within 8 hours.[11]
Cephamycin C pH 2.2 (20°C)46% degradation after 100 hours.[12][13]
Quasi-neutral pH (6.0, 7.0, 7.6) (20°C)15-20% degradation after 100 hours.[12][13]
pH 8.7 (20°C)71% degradation after 100 hours.[12][13]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the degradation of cephamycin antibiotics.

Objective: To separate and quantify the intact antibiotic from its potential degradation products.

Methodology:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 6.0) and an organic solvent (e.g., acetonitrile). The gradient or isocratic elution profile should be optimized for the specific cephamycin.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare stock solutions of the cephamycin antibiotic in a suitable solvent (e.g., water for injection, 0.9% sodium chloride, or 5% dextrose in water).

    • For forced degradation studies, subject the antibiotic solution to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60-80°C), and light (photostability).

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent antibiotic.

    • The percentage of remaining antibiotic is calculated by comparing the peak area of the stressed sample to that of an unstressed control sample at time zero.

Beta-Lactamase Stability Assay

This assay determines the resistance of cephamycin antibiotics to hydrolysis by β-lactamase enzymes.

Objective: To measure the rate of hydrolysis of the β-lactam ring by a specific β-lactamase.

Methodology:

  • Principle: This colorimetric assay utilizes a chromogenic cephalosporin, Nitrocefin, as a substrate. Hydrolysis of the β-lactam ring in Nitrocefin by a β-lactamase results in a color change from yellow to red, which can be measured spectrophotometrically. The cephamycin of interest acts as a competitive substrate.

  • Materials:

    • Purified β-lactamase enzyme.

    • Nitrocefin solution.

    • Cephamycin antibiotic solution of known concentration.

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.0).

    • Microplate reader.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the cephamycin antibiotic solution at various concentrations, and the β-lactamase enzyme.

    • Initiate the reaction by adding the Nitrocefin solution.

    • Immediately measure the absorbance at 490 nm kinetically over a period of 30-60 minutes.

    • The rate of Nitrocefin hydrolysis is determined by the change in absorbance over time.

    • The stability of the cephamycin is inversely proportional to the rate of Nitrocefin hydrolysis in its presence. A highly stable cephamycin will not be readily hydrolyzed, allowing the enzyme to act on Nitrocefin, resulting in a rapid color change. Conversely, a less stable cephamycin will be hydrolyzed, competing with Nitrocefin and leading to a slower rate of color change.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative stability assessment of cephamycin antibiotics.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Antibiotic_Stock Prepare Antibiotic Stock Solutions (this compound, Cefoxitin, etc.) Acid Acid Hydrolysis (e.g., 0.1M HCl) Antibiotic_Stock->Acid Expose to Stressors Base Base Hydrolysis (e.g., 0.1M NaOH) Antibiotic_Stock->Base Expose to Stressors Oxidation Oxidative Stress (e.g., 3% H2O2) Antibiotic_Stock->Oxidation Expose to Stressors Thermal Thermal Stress (e.g., 60-80°C) Antibiotic_Stock->Thermal Expose to Stressors Photo Photostability (UV/Vis light) Antibiotic_Stock->Photo Expose to Stressors Beta_Lactamase β-Lactamase Stability Assay Antibiotic_Stock->Beta_Lactamase Incubate with Enzyme HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Kinetics Determine Degradation Kinetics (Half-life, Rate Constants) HPLC->Kinetics Beta_Lactamase->Kinetics Comparison Comparative Stability Profile Kinetics->Comparison

References

Safety Operating Guide

Navigating the Disposal of Oganomycin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific guidance for the cyclic peptide antibiotic, Oganomycin A, necessitates adherence to general laboratory best practices for chemical and pharmaceutical waste disposal. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by following established protocols for hazardous waste management.

Immediate Safety and Handling

Before commencing any disposal procedure, it is imperative to consult your institution's specific guidelines for chemical and pharmaceutical waste.[1] Always handle this compound wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.[2]

Step-by-Step Disposal Protocol

Given the lack of a specific Safety Data Sheet (SDS) for this compound, the following steps are based on general guidelines for the disposal of antibiotic and chemical waste in a laboratory setting:

  • Waste Identification and Segregation: Treat all materials contaminated with this compound as hazardous chemical waste.[2][3] This includes unused or expired compounds, stock solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials. Segregate this compound waste from other laboratory waste streams to ensure proper handling.[4]

  • Solid Waste Disposal:

    • Collect solid this compound waste in a designated, clearly labeled, and sealed hazardous waste container.[5]

    • The label should include the name of the chemical, concentration, and the date of accumulation.[5]

  • Liquid Waste Disposal:

    • Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]

    • Do not pour antibiotic waste down the drain, as this can contribute to environmental contamination and the development of antimicrobial resistance.[3][7]

    • Some institutional protocols may require the chemical inactivation of liquid antibiotic waste before collection.[2] Consult your institution's Environmental Health and Safety (EHS) department for approved inactivation procedures.[2] Autoclaving may not be effective for all antibiotics and should only be used if confirmed to be a valid method for this compound.[2][3]

  • Container Management and Storage:

    • Keep waste containers securely closed except when adding waste.[6]

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[6]

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2] Professional waste disposal services will ensure that the waste is managed in compliance with all local, state, and federal regulations.[4]

Summary of Disposal Procedures

Waste TypeProcedureKey Considerations
Solid this compound Collect in a labeled, sealed hazardous waste container.Treat as hazardous chemical waste.[2][3]
Liquid this compound Collect in a labeled, sealed hazardous waste container.Do not dispose of down the drain.[3][7] Check for institutional inactivation protocols.[2]
Contaminated Labware Dispose of in the appropriate hazardous waste container.Segregate from non-hazardous labware.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated consult_guidelines Consult Institutional EHS Guidelines start->consult_guidelines identify_waste Identify Waste Type (Solid, Liquid, Labware) consult_guidelines->identify_waste segregate_waste Segregate as Hazardous Chemical Waste identify_waste->segregate_waste package_solid Package Solid Waste in Labeled, Sealed Container segregate_waste->package_solid Solid check_inactivation Inactivation Required by EHS? segregate_waste->check_inactivation Liquid store_waste Store in Designated Satellite Accumulation Area package_solid->store_waste package_liquid Package Liquid Waste in Labeled, Sealed Container package_liquid->store_waste check_inactivation->package_liquid No inactivate Follow Approved Inactivation Protocol check_inactivation->inactivate Yes inactivate->package_liquid contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow.

Disclaimer: The disposal procedures outlined above are based on general laboratory safety guidelines for chemical and antibiotic waste. A specific Safety Data Sheet (SDS) for this compound was not found. It is crucial to consult and adhere to your institution's specific waste disposal policies and local regulations.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.